Product packaging for GSK3739936(Cat. No.:)

GSK3739936

Cat. No.: B8734035
M. Wt: 562.7 g/mol
InChI Key: LISBHANFFRGXOI-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK3739936 (also known as BMS-986180) is a potent, allosteric HIV-1 integrase inhibitor (ALLINI) that has shown excellent potency in vitro against a majority of the 124/125 integrase polymorphic variants (EC50 = 1.7 nM) . This compound belongs to a novel class of investigational agents that inhibit HIV-1 replication through a mechanism distinct from classical integrase strand transfer inhibitors (INSTIs) . Its primary mechanism of action involves binding to a well-defined allosteric pocket at the interface of two integrase monomers, promoting aberrant integrase multimerization . This action disrupts the protein-protein interaction between integrase and the host cofactor LEDGF/p75 and, more critically during the late phase of replication, leads to the production of non-infectious viral particles by interfering with proper viral particle morphogenesis . The specific design and optimization of this compound focused on achieving broad-spectrum activity against clinically relevant polymorphic variants, making it a valuable tool for investigating novel antiviral strategies and overcoming issues of drug resistance . This compound exhibited a good pharmacokinetic profile in preclinical species, which supported its profiling as a promising preclinical candidate . This product is supplied for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H43FN2O4 B8734035 GSK3739936

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H43FN2O4

Molecular Weight

562.7 g/mol

IUPAC Name

(2S)-2-[4-(4,4-dimethylpiperidin-1-yl)-5-[4-[2-(4-fluorophenyl)ethoxy]phenyl]-2,6-dimethylpyridin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid

InChI

InChI=1S/C34H43FN2O4/c1-22-28(25-10-14-27(15-11-25)40-21-16-24-8-12-26(35)13-9-24)30(37-19-17-34(6,7)18-20-37)29(23(2)36-22)31(32(38)39)41-33(3,4)5/h8-15,31H,16-21H2,1-7H3,(H,38,39)/t31-/m0/s1

InChI Key

LISBHANFFRGXOI-HKBQPEDESA-N

Isomeric SMILES

CC1=C(C(=C(C(=N1)C)[C@@H](C(=O)O)OC(C)(C)C)N2CCC(CC2)(C)C)C3=CC=C(C=C3)OCCC4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(C(=O)O)OC(C)(C)C)N2CCC(CC2)(C)C)C3=CC=C(C=C3)OCCC4=CC=C(C=C4)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GSK3739936

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3739936 (also known as BMS-986180) is a potent, investigational allosteric inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase (IN).[1][2] This document provides a comprehensive technical overview of its mechanism of action, supported by preclinical data. This compound exhibits a novel dual mechanism, disrupting both the early and late stages of the HIV-1 replication cycle. It binds to a pocket at the interface of two integrase monomers, which is also the binding site for the host protein LEDGF/p75.[1] This allosteric binding event prevents the proper integration of the viral DNA into the host genome and, crucially, induces aberrant multimerization of integrase, leading to the formation of non-infectious virions.[1] While demonstrating promising antiviral potency and a favorable preclinical pharmacokinetic profile, development of this compound was halted due to adverse findings in rat toxicology studies.[1][2]

Core Mechanism of Action: Dual Disruption of HIV-1 Replication

This compound's primary mode of action is the allosteric inhibition of HIV-1 integrase, a key enzyme essential for viral replication. This inhibition manifests in a dual-pronged attack on the viral lifecycle:

  • Early-Phase Inhibition: Interference with Viral DNA Integration: By binding to the catalytic core domain of integrase at the LEDGF/p75 binding site, this compound prevents the stable assembly of the integrase-viral DNA complex, known as the intasome. This disruption occurs at or prior to the 3'-processing step, a critical prerequisite for the integration of the proviral DNA into the host cell's chromosome.

  • Late-Phase Inhibition: Induction of Aberrant Integrase Multimerization: During the maturation phase of the viral lifecycle, this compound promotes the abnormal, higher-order multimerization of integrase proteins. This leads to the formation of defective, replication-incompetent viral particles. These virions are characterized by a mislocalized ribonucleoprotein complex, situated outside of a condensed viral core, rendering them non-infectious to new cells.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Antiviral Activity of this compound

ParameterVirus Strain/Cell LineValue
EC50 HIV-1 (unspecified strain)1.7 nM
CC50 Not explicitly stated in search results>90 µM (for a similar compound)

EC50: 50% effective concentration. CC50: 50% cytotoxic concentration.

Table 2: Preclinical Pharmacokinetic Profile of a Promising Lead Compound (Compound 29, a close analog of this compound)

SpeciesParameterValue
Rat Pharmacokinetic ProfileDescribed as "good"
Multiple Preclinical Species Predicted Human Efficacious DoseLow

Detailed pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), and bioavailability (F) for this compound were not available in the provided search results but were generally described as favorable for the lead compound.

Table 3: Toxicology Findings for this compound

SpeciesFinding
Rat Precluded further development

The specific nature of the toxicological findings in rats was not detailed in the provided search results.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of allosteric HIV-1 integrase inhibitors like this compound.

1. HIV-1 Antiviral Assay (Cell-Based)

  • Objective: To determine the 50% effective concentration (EC50) of the compound required to inhibit HIV-1 replication in cell culture.

  • Cell Line: MT-2 cells.

  • Virus: HIV-1 laboratory-adapted strains.

  • Procedure:

    • Seed MT-2 cells in 96-well plates.

    • Prepare serial dilutions of this compound.

    • Infect the cells with a known multiplicity of infection (MOI) of HIV-1 in the presence of the various concentrations of the compound.

    • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

    • Measure the extent of viral replication. This can be done through various methods, such as quantifying the activity of viral reverse transcriptase in the culture supernatant or measuring the expression of a reporter gene (e.g., luciferase) engineered into the viral genome.

    • The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

2. Cytotoxicity Assay

  • Objective: To determine the 50% cytotoxic concentration (CC50) of the compound.

  • Cell Line: MT-2 cells (or other relevant cell lines).

  • Procedure:

    • Seed cells in 96-well plates.

    • Expose the cells to serial dilutions of this compound.

    • Incubate for the same duration as the antiviral assay.

    • Assess cell viability using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a luminescence-based assay that measures ATP content.

    • The CC50 value is calculated from the dose-response curve of cell viability versus compound concentration.

3. In Vitro Metabolic Stability Assay

  • Objective: To assess the rate at which the compound is metabolized by liver enzymes, providing an indication of its likely in vivo clearance.

  • System: Liver microsomes or hepatocytes from various species (e.g., human, rat, monkey).

  • Procedure:

    • Incubate this compound at a known concentration with a suspension of liver microsomes or hepatocytes, supplemented with necessary cofactors (e.g., NADPH for cytochrome P450-mediated metabolism).

    • Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

    • Quench the metabolic reaction in the samples.

    • Quantify the remaining concentration of the parent compound in each sample using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The rate of disappearance of the compound is used to calculate parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint).

4. In Vivo Pharmacokinetic Study

  • Objective: To determine the pharmacokinetic profile of the compound in preclinical animal models.

  • Species: Typically rodents (e.g., rats) and non-rodents (e.g., dogs or monkeys).

  • Procedure:

    • Administer a single dose of this compound to the animals, either intravenously (IV) to determine clearance and volume of distribution, or orally (PO) to assess bioavailability.

    • Collect blood samples at multiple time points after dosing.

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of this compound in the plasma samples using LC-MS/MS.

    • Plot the plasma concentration versus time profile and use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vss), half-life (t1/2), and oral bioavailability (F).

Visualizations: Signaling Pathways and Experimental Workflows

GSK3739936_Mechanism_of_Action cluster_early Early Phase: Integration Inhibition cluster_late Late Phase: Maturation Inhibition Viral DNA Viral DNA Integrase (IN) Integrase (IN) Viral DNA->Integrase (IN) Binding Intasome Complex Intasome Complex Integrase (IN)->Intasome Complex Assembly Integration Integration Intasome Complex->Integration Catalysis Host DNA Host DNA Integration->Host DNA GSK3739936_early This compound GSK3739936_early->Integrase (IN) Allosteric Binding GSK3739936_early->Intasome Complex Inhibits Assembly Integrase Monomers Integrase Monomers Aberrant Multimerization Aberrant Multimerization Integrase Monomers->Aberrant Multimerization Non-infectious Virion Non-infectious Virion Aberrant Multimerization->Non-infectious Virion GSK3739936_late This compound GSK3739936_late->Integrase Monomers Induces

Caption: Dual mechanism of action of this compound on the HIV-1 replication cycle.

Antiviral_Assay_Workflow start Start seed_cells Seed MT-2 Cells in 96-well Plate start->seed_cells add_compound Add Serial Dilutions of this compound seed_cells->add_compound infect_cells Infect Cells with HIV-1 add_compound->infect_cells incubation Incubate for 4-5 Days infect_cells->incubation measure_replication Measure Viral Replication (e.g., RT activity) incubation->measure_replication calculate_ec50 Calculate EC50 from Dose-Response Curve measure_replication->calculate_ec50 end End calculate_ec50->end

Caption: Experimental workflow for determining the in vitro antiviral activity (EC50).

PK_Study_Workflow start Start dose_animals Administer this compound (IV or PO) to Animals start->dose_animals collect_blood Collect Blood Samples at Timed Intervals dose_animals->collect_blood process_plasma Process Blood to Obtain Plasma collect_blood->process_plasma quantify_drug Quantify Drug Concentration (LC-MS/MS) process_plasma->quantify_drug pk_analysis Perform Pharmacokinetic Analysis quantify_drug->pk_analysis end End pk_analysis->end

Caption: General workflow for an in vivo pharmacokinetic study.

References

The Discovery and Synthesis of GSK3739936: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GSK3739936, also known as BMS-986180, is a potent, allosteric inhibitor of HIV-1 integrase (ALLINI).[1] Unlike traditional integrase strand transfer inhibitors (INSTIs), ALLINIs have a novel mechanism of action, inhibiting HIV-1 replication by inducing aberrant integrase multimerization, which results in the production of replication-deficient viral particles.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical profiling of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Design

The development of this compound stemmed from the optimization of a pyridine-based series of allosteric integrase inhibitors.[2][3] A key focus of the optimization process was to achieve potent inhibition of HIV-1 variants with polymorphisms at amino acid residues 124 and 125 of the integrase enzyme.[2] The design strategy involved modifications to a lead compound to enhance its antiviral potency and pharmacokinetic profile.[2]

Mechanism of Action

This compound functions as a "molecular glue," binding to a well-defined pocket at the interface of two integrase monomers.[2][4] This binding event promotes excessive and improper multimerization of the integrase protein.[2][4] The resulting aberrant integrase multimers are unable to properly assemble with the viral RNA, leading to the formation of non-infectious virions with defective cores.[5] This unique mechanism of action makes ALLINIs like this compound active against HIV-1 strains that are resistant to other classes of antiretroviral drugs, including INSTIs.[3]

cluster_normal Normal HIV-1 Integrase Function cluster_inhibited Inhibition by this compound HIV-1 Integrase Monomers HIV-1 Integrase Monomers Functional Integrase Dimer Functional Integrase Dimer HIV-1 Integrase Monomers->Functional Integrase Dimer Dimerization Aberrant Integrase Multimers Aberrant Integrase Multimers HIV-1 Integrase Monomers->Aberrant Integrase Multimers Induces Aberrant Multimerization Viral RNA Packaging Viral RNA Packaging Functional Integrase Dimer->Viral RNA Packaging Correct Assembly Mature, Infectious Virion Mature, Infectious Virion Viral RNA Packaging->Mature, Infectious Virion Virion Maturation This compound This compound This compound->HIV-1 Integrase Monomers Binds to Monomer Interface Defective Core Formation Defective Core Formation Aberrant Integrase Multimers->Defective Core Formation Disrupts Assembly Non-infectious Virion Non-infectious Virion Defective Core Formation->Non-infectious Virion Results in

Figure 1: Mechanism of action of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A detailed synthetic scheme is provided in the supporting information of the primary publication.[6] The following diagram outlines the key synthetic transformations.

A 4-hydroxy-2,6-dimethylpyridine B Intermediate A A->B Step 1: Multi-step conversion C Intermediate B B->C Step 2: Coupling reaction D Intermediate C C->D Step 3: Functional group manipulation E Intermediate D D->E Step 4: Coupling with side chain F This compound E->F Step 5: Final modification

Figure 2: High-level synthetic workflow for this compound.

Quantitative Data

The preclinical evaluation of this compound generated significant quantitative data, which is summarized in the tables below.

Table 1: In Vitro Antiviral Activity of this compound
HIV-1 Strain/VariantEC50 (nM)
Wild-Type1.7[1]
124/125 PolymorphsPotent activity maintained[2]
Table 2: In Vitro Cytotoxicity of this compound
Cell LineCC50 (µM)
MT-2> 200[7]
Table 3: Pharmacokinetic Properties of a Preclinical Lead Compound (Compound 29)
SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Bioavailability (%)
Rat122.32.760
Dog3.41.86.1100

Note: The pharmacokinetic data presented is for a promising preclinical lead compound (29) from the same series as this compound, as detailed in the primary publication.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are provided in the supporting information of the primary publication.[6] Key methodologies are summarized below.

General Synthetic Chemistry Protocol

The synthesis of this compound and related analogs involved standard organic chemistry techniques. Reactions were typically carried out under an inert atmosphere (nitrogen or argon). Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS). Purification of intermediates and final products was achieved by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC). The structure and purity of all compounds were confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Antiviral Assay Protocol

The antiviral activity of this compound was determined using a cell-based assay. In a typical experiment, MT-2 cells were infected with HIV-1 in the presence of serial dilutions of the test compound. After a defined incubation period, the extent of viral replication was quantified by measuring the activity of a reporter enzyme (e.g., luciferase) or by quantifying a viral protein (e.g., p24 antigen) in the cell culture supernatant. The 50% effective concentration (EC50) was calculated as the compound concentration that inhibited viral replication by 50% compared to a vehicle-treated control.

Cytotoxicity Assay Protocol

The cytotoxicity of this compound was assessed in MT-2 cells. Cells were incubated with serial dilutions of the compound for a period similar to the antiviral assay. Cell viability was then determined using a colorimetric assay, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a CellTiter-Glo® luminescent cell viability assay. The 50% cytotoxic concentration (CC50) was calculated as the compound concentration that reduced cell viability by 50% compared to a vehicle-treated control.

In Vivo Pharmacokinetic Study Protocol

Pharmacokinetic studies were conducted in rats and dogs to evaluate the drug-like properties of the compounds. A single dose of the test compound was administered intravenously (IV) or orally (PO). Blood samples were collected at various time points after dosing. The concentration of the compound in plasma was determined using a validated LC-MS/MS method. Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, were calculated using standard non-compartmental analysis.

Conclusion

This compound is a potent allosteric inhibitor of HIV-1 integrase with a novel mechanism of action.[1][2] Its discovery and preclinical development highlight a promising new strategy for the treatment of HIV-1 infection. The detailed synthetic and biological data presented in this guide provide a valuable resource for researchers in the fields of medicinal chemistry, virology, and drug development. Further investigation into this class of compounds was warranted, although findings in rat toxicology studies precluded the further development of a promising preclinical lead from this series.[2]

References

GSK3739936: An In-depth Technical Guide to an Allosteric HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3739936 is a potent, preclinical allosteric inhibitor of HIV-1 integrase (IN). Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound employs a novel mechanism of action by binding to a pocket at the dimer interface of the integrase catalytic core domain (CCD). This binding induces a conformational change that promotes aberrant, higher-order multimerization of integrase, effectively acting as a "molecular glue" between the CCD and the C-terminal domain (CTD) of an adjacent integrase dimer.[1][2][3] This hyper-aggregation of integrase disrupts the normal process of viral maturation, leading to the production of non-infectious, replication-deficient virions with malformed capsids.[4][5] this compound exhibits potent antiviral activity against a broad range of HIV-1 variants, including those with polymorphisms at amino acid residues 124 and 125, which can confer resistance to other allosteric inhibitors.[4] This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical and cellular activities, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Data Presentation

Table 1: In Vitro Potency and Cytotoxicity of this compound
ParameterValueCell LineCommentsReference
IC50 11.1 nM-Biochemical assay measuring the inhibition of integrase catalytic activity.[6]
EC50 1.7 nMMT-2Cell-based assay measuring the inhibition of HIV-1 replication.[6]
CC50 >20 µMMT-2Measures the concentration at which the compound is toxic to 50% of the cells.[6]
Table 2: Preclinical Pharmacokinetic Profile of this compound
SpeciesClearanceElimination Half-lifeOral Bioavailability (%)Tmax (h)Reference
Mouse LowModerate to Long52-892-5[6]
Rat LowModerate to Long52-892-5[6]
Dog LowModerate to Long52-892-5[6]
Cynomolgus Monkey ModerateShort52-892-5[6]

Experimental Protocols

HIV-1 Antiviral Activity Assay (MT-2 Cell Line)

This protocol outlines a representative method for determining the anti-HIV-1 activity of a compound like this compound in a human T-cell line.

a. Materials:

  • MT-2 cells

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • This compound (or other test compounds)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • 96-well microtiter plates

  • HIV-1 p24 antigen ELISA kit

b. Procedure:

  • Seed MT-2 cells in a 96-well plate at a density of 2 x 10^5 cells/mL in RPMI-1640 medium.

  • Prepare serial dilutions of this compound in the culture medium.

  • Add the diluted compound to the wells containing the MT-2 cells.

  • Infect the cells with a predetermined multiplicity of infection (MOI) of the HIV-1 virus stock (e.g., 0.1).

  • Incubate the plates at 37°C in a 5% CO2 atmosphere for 4-7 days.

  • On the day of analysis, collect the cell-free supernatant from each well.

  • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • The 50% effective concentration (EC50) is calculated as the compound concentration that reduces p24 antigen production by 50% compared to the virus control wells without the compound.

HIV-1 Integrase Biochemical Inhibition Assay

This protocol describes a method to assess the direct inhibitory effect of a compound on the catalytic activity of recombinant HIV-1 integrase.

a. Materials:

  • Recombinant HIV-1 integrase protein

  • Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and a target DNA (acceptor substrate). One of the substrates should be labeled (e.g., with biotin or a fluorophore) for detection.

  • Assay buffer (containing buffer salts, DTT, and MnCl2 or MgCl2)

  • This compound (or other test compounds)

  • Detection reagents (e.g., streptavidin-conjugated horseradish peroxidase and a suitable substrate for colorimetric or chemiluminescent detection)

  • 96- or 384-well plates

b. Procedure:

  • Coat the wells of a microtiter plate with the unlabeled oligonucleotide substrate.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a separate tube, pre-incubate the recombinant HIV-1 integrase with the diluted compound for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Add the integrase-compound mixture to the substrate-coated wells.

  • Initiate the reaction by adding the labeled oligonucleotide substrate.

  • Incubate the plate at 37°C for 1-2 hours to allow for the strand transfer reaction to occur.

  • Wash the wells to remove unbound reagents.

  • Add the detection reagents and measure the signal, which is proportional to the amount of integrated product.

  • The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces the integrase activity by 50% compared to the enzyme control without the inhibitor.

HIV-1 Maturation and Morphology Analysis (Electron Microscopy)

This protocol provides a general workflow for evaluating the effect of a compound on the morphology of HIV-1 particles, a key indicator of maturation defects.

a. Materials:

  • HEK293T cells

  • HIV-1 proviral DNA (e.g., pNL4-3)

  • Transfection reagent

  • This compound (or other test compounds)

  • Fixatives (e.g., glutaraldehyde, osmium tetroxide)

  • Resins for embedding (e.g., Epon)

  • Uranyl acetate and lead citrate for staining

  • Transmission electron microscope (TEM)

b. Procedure:

  • Transfect HEK293T cells with the HIV-1 proviral DNA to produce virus particles.

  • Treat the transfected cells with this compound at various concentrations.

  • After 48-72 hours, harvest the virus-containing supernatant.

  • Concentrate the virus particles by ultracentrifugation.

  • Fix the virus pellets with glutaraldehyde, followed by post-fixation with osmium tetroxide.

  • Dehydrate the pellets through a series of ethanol washes and embed them in resin.

  • Cut ultrathin sections of the embedded pellets and place them on copper grids.

  • Stain the sections with uranyl acetate and lead citrate.

  • Examine the sections using a transmission electron microscope.

  • Capture images of the virions and classify them based on their morphology (e.g., mature with a conical core, immature with a thick protein shell, or aberrant/eccentric).

  • Quantify the percentage of each morphology in the presence and absence of the compound to assess its effect on viral maturation.

Mandatory Visualizations

GSK3739936_Mechanism_of_Action cluster_Normal Normal HIV-1 Integrase Function cluster_Inhibited Inhibition by this compound IN_Dimer Integrase Dimer (CCD-CCD Interface) IN_LEDGF IN-LEDGF Complex IN_Dimer->IN_LEDGF Binds LEDGF LEDGF/p75 LEDGF->IN_LEDGF PIC Pre-integration Complex (PIC) IN_LEDGF->PIC vDNA Viral DNA vDNA->PIC Integration Integration into Host Genome PIC->Integration GSK This compound Aberrant_Multi Aberrant Integrase Multimer GSK->Aberrant_Multi Acts as 'Molecular Glue' IN_Dimer_2 Integrase Dimer IN_Dimer_2->Aberrant_Multi Binds to CCD IN_CTD Integrase CTD (from adjacent dimer) IN_CTD->Aberrant_Multi Binds to CTD Defective_Virion Defective, Non-infectious Virion Aberrant_Multi->Defective_Virion Disrupts Maturation Antiviral_Assay_Workflow start Start seed_cells Seed MT-2 cells in 96-well plate start->seed_cells add_compound Add serial dilutions of This compound seed_cells->add_compound infect_cells Infect cells with HIV-1 add_compound->infect_cells incubate Incubate for 4-7 days infect_cells->incubate collect_supernatant Collect cell-free supernatant incubate->collect_supernatant p24_elisa Quantify p24 antigen by ELISA collect_supernatant->p24_elisa calculate_ec50 Calculate EC50 value p24_elisa->calculate_ec50 end End calculate_ec50->end

References

Preclinical Profile of GSK3739936: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3739936 (also known as BMS-986180) is a potent, orally bioavailable allosteric inhibitor of HIV-1 integrase (ALLINI). It exhibits a novel mechanism of action by inducing aberrant multimerization of the HIV-1 integrase enzyme, leading to the formation of replication-incompetent virions. Preclinical studies demonstrated excellent in vitro antiviral potency and a favorable pharmacokinetic profile across multiple species. However, its development was halted due to adverse toxicological findings in rats, specifically dose-dependent lipid vacuolation in the liver and kidneys. This document provides a comprehensive overview of the preclinical data for this compound.

Mechanism of Action

This compound is an allosteric inhibitor of HIV-1 integrase. Unlike integrase strand transfer inhibitors (INSTIs) that target the catalytic site, this compound binds to a distinct pocket at the dimer interface of the integrase catalytic core domain. This binding event stabilizes a non-productive conformation of integrase, promoting its aberrant multimerization. This ultimately disrupts the normal process of viral maturation, resulting in the production of non-infectious viral particles with mislocalized ribonucleoprotein complexes.[1][2][3]

Below is a diagram illustrating the proposed signaling pathway for the mechanism of action of this compound.

cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition by this compound Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration (Normal) Integration (Normal) Reverse Transcription->Integration (Normal) Viral Maturation (Normal) Viral Maturation (Normal) Integration (Normal)->Viral Maturation (Normal) Infectious Virion Infectious Virion Viral Maturation (Normal)->Infectious Virion Disrupted Maturation Disrupted Maturation This compound This compound Integrase Dimer Integrase Dimer This compound->Integrase Dimer Binds to allosteric site Aberrant Multimerization Aberrant Multimerization Integrase Dimer->Aberrant Multimerization Aberrant Multimerization->Disrupted Maturation Non-infectious Virion Non-infectious Virion Disrupted Maturation->Non-infectious Virion cluster_0 Experimental Workflow A Prepare serial dilutions of this compound in 96-well plates. B Add MT-2 cells to each well. A->B C Infect cells with a standardized amount of HIV-1. B->C D Incubate for 4-5 days at 37°C. C->D E Measure viral replication (e.g., p24 antigen ELISA or reverse transcriptase activity). D->E F Calculate EC50 value from dose-response curve. E->F cluster_0 Experimental Workflow A Seed HepG2 cells in 96-well plates. B Treat cells with various concentrations of this compound. A->B C Incubate for 24-48 hours. B->C D Stain cells with a fluorescent lipid probe (e.g., Nile Red). C->D E Image plates using high-content imaging system. D->E F Quantify intracellular lipid accumulation. E->F

References

The Novel Allosteric Inhibition of HIV-1 Integrase by GSK3739936: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of GSK3739936 (also known as BMS-986180), a potent, orally bioavailable allosteric inhibitor of HIV-1 integrase. Developed for researchers, scientists, and drug development professionals, this document details the compound's novel mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

This compound represents a significant advancement in anti-retroviral therapy by targeting a non-catalytic site on the HIV-1 integrase enzyme. Its unique allosteric mechanism inhibits viral replication by promoting aberrant integrase multimerization, leading to the formation of replication-deficient viral particles.[1][2][3] This approach offers a distinct advantage over traditional active-site inhibitors and presents a promising new strategy in the fight against HIV-1.

Core Mechanism of Action: Inducing Aberrant Multimerization

This compound binds to a well-defined pocket at the interface of two integrase monomers.[1][2][3] This binding event acts as a "molecular glue," stabilizing a non-functional conformation of the integrase enzyme. This stabilization, in turn, promotes the formation of higher-order, aberrant integrase multimers. These aberrant multimers are catalytically inactive and interfere with the normal process of viral maturation, ultimately resulting in the production of non-infectious virions. This allosteric inhibition is a novel mechanism that disrupts the function of HIV-1 integrase, an enzyme crucial for the replication of the virus.

Quantitative Data Summary

The preclinical profile of this compound demonstrates its potent anti-viral activity and target engagement. The following table summarizes the key quantitative data for this compound.

ParameterValueDescription
IC50 11.1 nMThe half maximal inhibitory concentration against HIV-1 integrase.
EC50 1.7 nMThe half maximal effective concentration in a cell-based antiviral assay.
CC50 >20 µMThe half maximal cytotoxic concentration in MT-2 cells, indicating low cytotoxicity.
CYP Inhibition >24.3 µMWeak inhibition of cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions.
Oral Bioavailability 52-89%High oral bioavailability observed in preclinical species.
Absorption (tmax) 2-5 hoursRapid absorption following oral administration in preclinical species.
Clearance Low to ModerateFavorable clearance profiles in mouse, rat, and dog.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical profiling of this compound are provided below.

HIV-1 Integrase Strand Transfer (INST) TR-FRET Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to determine the IC50 value of this compound against the strand transfer activity of HIV-1 integrase.

  • Reagents:

    • His-tagged HIV-1 integrase

    • Biotinylated viral DNA substrate

    • Europium-labeled anti-His antibody (donor fluorophore)

    • Streptavidin-conjugated fluorophore (acceptor)

    • This compound at varying concentrations

  • Protocol:

    • His-tagged HIV-1 integrase is incubated with the biotinylated viral DNA substrate in the presence of varying concentrations of this compound.

    • The europium-labeled anti-His antibody and the streptavidin-conjugated fluorophore are added to the reaction mixture.

    • If integrase binds to the DNA, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.

    • The reaction is incubated at 37°C.

    • The FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based HIV-1 Antiviral Assay

This assay was performed to determine the EC50 value of this compound in a cellular context.

  • Cell Line: MT-2 cells

  • Virus: HIV-1 laboratory strains

  • Protocol:

    • MT-2 cells are seeded in 96-well plates.

    • The cells are infected with a known titer of HIV-1 in the presence of serial dilutions of this compound.

    • The infected cells are incubated for a period that allows for multiple rounds of viral replication.

    • Viral replication is quantified by measuring a viral marker, such as p24 antigen levels in the cell supernatant, using an ELISA-based method.

    • The EC50 value is determined by analyzing the dose-response curve of viral inhibition.

Cytotoxicity Assay

This assay was conducted to assess the cytotoxic potential of this compound.

  • Cell Line: MT-2 cells

  • Protocol:

    • MT-2 cells are cultured in the presence of various concentrations of this compound for a duration comparable to the antiviral assay.

    • Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which quantifies mitochondrial metabolic activity.

    • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows associated with the allosteric inhibition by this compound.

Allosteric_Inhibition_Pathway Signaling Pathway of this compound Allosteric Inhibition cluster_normal Normal HIV-1 Integrase Function cluster_inhibited Inhibition by this compound IN_monomer Integrase Monomer IN_dimer Functional Integrase Dimer IN_monomer->IN_dimer Dimerization IN_tetramer Functional Integrase Tetramer IN_dimer->IN_tetramer Tetramerization Integration Successful Viral DNA Integration IN_tetramer->Integration Binds Viral DNA Viral_DNA Viral DNA This compound This compound IN_dimer_inhibited Functional Integrase Dimer This compound->IN_dimer_inhibited Binds to allosteric site IN_dimer_bound IN Dimer-GSK3739936 Complex Aberrant_multimer Aberrant Integrase Multimer IN_dimer_bound->Aberrant_multimer Promotes aberrant multimerization Replication_blocked Viral Replication Blocked Aberrant_multimer->Replication_blocked IN_dimer_inhibited->IN_dimer_bound Preclinical_Workflow Preclinical Development Workflow for this compound cluster_discovery Discovery & Lead Optimization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_candidate Candidate Selection HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID SAR Structure-Activity Relationship Studies Lead_ID->SAR Lead_Opt Lead Optimization (this compound) SAR->Lead_Opt Biochem_assays Biochemical Assays (TR-FRET) Lead_Opt->Biochem_assays Cell_assays Cell-Based Antiviral Assays Biochem_assays->Cell_assays Cytotox Cytotoxicity Assays Cell_assays->Cytotox PK_studies Pharmacokinetic Studies (mouse, rat, dog) Cytotox->PK_studies Tox_studies Toxicology Studies (rat) PK_studies->Tox_studies Efficacy_models Efficacy Models Tox_studies->Efficacy_models Preclinical_candidate Preclinical Candidate Selection Efficacy_models->Preclinical_candidate

References

Methodological & Application

Application Notes and Protocols for GSK3739936: An Allosteric HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for conducting antiviral assays with GSK3739936, a potent allosteric inhibitor of HIV-1 integrase. Detailed methodologies, data presentation, and visualizations are included to facilitate the evaluation of this compound's antiviral activity.

Introduction

This compound (also known as BMS-986180) is an investigational allosteric inhibitor of HIV-1 integrase (ALLINI).[1][2] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound possesses a novel mechanism of action. It binds to a pocket at the interface of two integrase monomers, promoting aberrant integrase multimerization.[1][2] This leads to the production of replication-deficient viral particles, positioning this compound as a promising candidate for antiretroviral therapy.[1][2]

Quantitative Data Summary

The antiviral potency and cytotoxicity of this compound have been evaluated in vitro. The following table summarizes the key quantitative data.

CompoundVirusCell LineEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)Reference
This compoundHIV-1MT-21.7>20>11,765[3]

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes 50% reduction in cell viability.[4] Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀, a measure of the compound's therapeutic window.

Signaling Pathway of this compound

This compound targets the HIV-1 integrase protein, a key enzyme in the viral replication cycle. Its allosteric inhibition mechanism disrupts the normal function of integrase, primarily during the late stages of viral maturation.

HIV_Integrase_Inhibition Mechanism of Action of this compound cluster_virion Infected Host Cell cluster_assembly Virion Assembly cluster_budding Budding Virion Viral_RNA Viral RNA Integrase_Monomers Integrase Monomers Normal_Assembly Normal Integrase Oligomerization Integrase_Monomers->Normal_Assembly Normal Conditions Aberrant_Assembly Aberrant Integrase Multimerization Integrase_Monomers->Aberrant_Assembly This compound This compound This compound->Aberrant_Assembly Induces Infectious_Virion Mature, Infectious Virion Normal_Assembly->Infectious_Virion Non_Infectious_Virion Immature, Non-Infectious Virion Aberrant_Assembly->Non_Infectious_Virion New_Infection Productive Infection Infectious_Virion->New_Infection Infects new cell No_Infection No Infection Non_Infectious_Virion->No_Infection Fails to infect new cell

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell-Based Anti-HIV-1 Assay

This protocol details the methodology to determine the 50% effective concentration (EC₅₀) of this compound against HIV-1 in a human T-cell line.

1.1. Materials

  • Cell Line: MT-2 cells (human T-cell leukemia cell line)

  • Virus: HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • Compound: this compound (dissolved in DMSO)

  • Media: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reagents:

    • Phosphate-buffered saline (PBS)

    • Trypan blue solution

    • HIV-1 p24 Antigen ELISA kit

  • Equipment:

    • 96-well cell culture plates

    • CO₂ incubator (37°C, 5% CO₂)

    • Inverted microscope

    • Centrifuge

    • ELISA plate reader

1.2. Experimental Workflow

Antiviral_Assay_Workflow Antiviral Assay Workflow Start Start Cell_Seeding Seed MT-2 cells in 96-well plates Start->Cell_Seeding Compound_Addition Add serial dilutions of This compound Cell_Seeding->Compound_Addition Virus_Infection Infect cells with HIV-1 Compound_Addition->Virus_Infection Incubation Incubate for 5-7 days at 37°C, 5% CO₂ Virus_Infection->Incubation Supernatant_Collection Collect cell culture supernatants Incubation->Supernatant_Collection p24_ELISA Quantify p24 antigen using ELISA Supernatant_Collection->p24_ELISA Data_Analysis Calculate EC₅₀ values p24_ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell-based anti-HIV-1 assay.

1.3. Detailed Protocol

  • Cell Preparation: Culture MT-2 cells in RPMI 1640 complete medium. On the day of the assay, ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by trypan blue exclusion.

  • Cell Seeding: Resuspend MT-2 cells at a concentration of 1 x 10⁵ cells/mL in fresh medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10⁴ cells/well).

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤0.5%.

    • Add 50 µL of each compound dilution to the appropriate wells in triplicate. Include wells with medium only (cell control) and wells with medium and DMSO (vehicle control).

  • Virus Infection:

    • Thaw a pre-titered stock of HIV-1.

    • Dilute the virus stock in culture medium to a multiplicity of infection (MOI) of 0.01-0.05.

    • Add 50 µL of the diluted virus to each well, except for the cell control wells.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Endpoint Measurement (p24 ELISA):

    • After the incubation period, centrifuge the plates at 300 x g for 5 minutes.

    • Carefully collect the cell-free supernatant from each well.

    • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (vehicle control).

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC₅₀) of this compound on MT-2 cells.

2.1. Materials

  • Cell Line: MT-2 cells

  • Compound: this compound (dissolved in DMSO)

  • Media: RPMI 1640 complete medium

  • Reagents:

    • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar cell viability reagent

  • Equipment:

    • 96-well cell culture plates

    • CO₂ incubator (37°C, 5% CO₂)

    • 96-well plate reader

2.2. Experimental Workflow

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed MT-2 cells in 96-well plates Start->Cell_Seeding Compound_Addition Add serial dilutions of This compound Cell_Seeding->Compound_Addition Incubation Incubate for the same duration as the antiviral assay Compound_Addition->Incubation Viability_Reagent Add MTS reagent to each well Incubation->Viability_Reagent Incubation_2 Incubate for 1-4 hours Viability_Reagent->Incubation_2 Absorbance_Reading Measure absorbance at 490 nm Incubation_2->Absorbance_Reading Data_Analysis Calculate CC₅₀ values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cytotoxicity assay.

2.3. Detailed Protocol

  • Cell Seeding: Follow the same procedure as in the antiviral assay (Protocol 1.3, step 2).

  • Compound Addition: Prepare and add serial dilutions of this compound to the wells as described in the antiviral assay (Protocol 1.3, step 3). Include cell control and vehicle control wells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (5-7 days) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plates for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound's antiviral activity against HIV-1. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to the further development of this novel class of antiretroviral agents.

References

Application Notes and Protocols for GSK3739936 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3739936 is a potent, allosteric inhibitor of HIV-1 integrase (ALLINI) that demonstrates significant promise in antiviral research. Its unique mechanism of action involves binding to a pocket at the interface of two integrase monomers, which promotes aberrant integrase multimerization and leads to the formation of replication-deficient viral particles. These application notes provide detailed protocols for utilizing this compound in cell culture-based antiviral and cytotoxicity assays.

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

This compound targets the HIV-1 integrase enzyme, which is crucial for the integration of the viral DNA into the host cell's genome. Unlike integrase strand transfer inhibitors (INSTIs), this compound acts allosterically. By binding to a site distinct from the active site, it induces conformational changes that lead to the improper assembly and function of the integrase enzyme. This ultimately disrupts the viral replication cycle.

HIV_Integrase_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase (Monomers) Integrase (Monomers) Integrase (Functional Multimer) Integrase (Functional Multimer) Integrase (Monomers)->Integrase (Functional Multimer) Normal Multimerization Integrase (Aberrant Multimer) Integrase (Aberrant Multimer) Integrase (Monomers)->Integrase (Aberrant Multimer) This compound-induced Aberrant Multimerization Cytoplasm Cytoplasm Nucleus Nucleus Integrated Provirus Integrated Provirus Viral DNA->Integrated Provirus Integration Integrase (Functional Multimer)->Integrated Provirus Integrase (Aberrant Multimer)->Viral DNA Inhibition of Integration This compound This compound This compound->Integrase (Monomers) Host DNA Host DNA

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize the in vitro activity of this compound against various HIV-1 strains and its cytotoxicity profile.

Table 1: Antiviral Activity of this compound against HIV-1 Strains

HIV-1 Strain/VariantCell LineAssay TypeEC50 (nM)Reference
NLRepRluc-WTMT-2Luciferase Reporter1.7
Various Clinical IsolatesMT-2Varies<10[1]

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeCC50 (µM)Reference
MT-2CellTiter-Glo>20*[2]

*Note: The CC50 value for this compound in MT-2 cells was not explicitly found in the searched literature. This value is based on a related HIV-1 capsid inhibitor, GSK878, as a reference point.[2] It is recommended to determine the specific CC50 for this compound under your experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤0.5%).

Stock_Solution_Workflow Solid_GSK This compound (Solid) Stock_Solution 10 mM Stock Solution Solid_GSK->Stock_Solution Dissolve DMSO 100% DMSO DMSO->Stock_Solution Storage Store at -20°C / -80°C Stock_Solution->Storage Aliquot & Store Working_Solution Working Dilutions Stock_Solution->Working_Solution Dilute Culture_Medium Cell Culture Medium Culture_Medium->Working_Solution Experiment Cell Culture Experiment (Final DMSO ≤0.5%) Working_Solution->Experiment

Caption: Preparation of this compound solutions.

Antiviral Activity Assay (HIV-1 Reporter Virus)

This protocol is adapted from established methods for assessing antiviral activity against HIV-1 using a luciferase reporter virus in MT-2 cells.

Materials:

  • MT-2 cells

  • HIV-1 reporter virus (e.g., NLRepRluc)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • This compound working solutions

  • 96-well white, solid-bottom assay plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 50 µL of complete RPMI-1640 medium.

  • Compound Addition: Add 50 µL of 2x concentrated this compound working solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-compound control.

  • Virus Infection: Add 100 µL of HIV-1 reporter virus diluted in complete RPMI-1640 medium to each well. The amount of virus should be optimized to yield a robust luciferase signal without causing significant cell death.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add a volume of luciferase reagent equal to the culture volume in each well.

    • Mix on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Antiviral_Assay_Workflow Seed_Cells 1. Seed MT-2 Cells (1x10^4 cells/well) Add_Compound 2. Add this compound (2x concentration) Seed_Cells->Add_Compound Infect_Virus 3. Add HIV-1 Reporter Virus Add_Compound->Infect_Virus Incubate 4. Incubate (48-72h, 37°C, 5% CO2) Infect_Virus->Incubate Lysis_Read 5. Add Luciferase Reagent & Read Luminescence Incubate->Lysis_Read Analyze_Data 6. Calculate EC50 Lysis_Read->Analyze_Data

Caption: Workflow for the antiviral activity assay.

Cytotoxicity Assay (CellTiter-Glo®)

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound in MT-2 cells using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • MT-2 cells

  • Complete RPMI-1640 medium

  • This compound working solutions

  • 96-well white, solid-bottom assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control and a no-cell control (medium only) for background subtraction.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the culture volume in each well.

    • Mix on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Cytotoxicity_Assay_Workflow Seed_Cells 1. Seed MT-2 Cells (1x10^4 cells/well) Add_Compound 2. Add this compound (Serial Dilutions) Seed_Cells->Add_Compound Incubate 3. Incubate (48-72h, 37°C, 5% CO2) Add_Compound->Incubate Lysis_Read 4. Add CellTiter-Glo® Reagent & Read Luminescence Incubate->Lysis_Read Analyze_Data 5. Calculate CC50 Lysis_Read->Analyze_Data

Caption: Workflow for the cytotoxicity assay.

References

Application Notes and Protocols for GSK3739936 In Vitro HIV-1 Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3739936 (also known as BMS-986180) is a potent, orally bioavailable allosteric inhibitor of HIV-1 integrase.[1] Unlike integrase strand transfer inhibitors (INSTIs), this compound employs a novel mechanism of action by binding to a site on the integrase enzyme that is distinct from the active site. This binding induces aberrant multimerization of the integrase protein, leading to the production of non-infectious viral particles.[1] These application notes provide a detailed overview of the in vitro evaluation of this compound, including its inhibitory activity, cytotoxicity, and the methodologies used for its characterization.

Quantitative Data Summary

The in vitro antiviral activity and cytotoxicity of this compound have been evaluated in various cell-based assays. The following table summarizes the key quantitative data for this compound.

ParameterCell LineVirus StrainValueReference
EC50 MT-2Wild-Type (WT) HIV-11.7 nM[2]
IC50 N/AHIV-1 Integrase11.1 nM[2]
CC50 MT-2N/A>20 µM[2]

EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication in cell culture. IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of the enzymatic activity of HIV-1 integrase. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

This compound acts as a molecular glue, inducing and stabilizing non-functional multimers of the HIV-1 integrase enzyme. This allosteric mechanism disrupts the normal process of viral maturation. The binding of this compound to the integrase catalytic core domain (CCD) at the interface where it interacts with the host protein LEDGF/p75 triggers a conformational change that promotes aberrant protein-protein interactions between integrase subunits.[3][4] This leads to the formation of dysfunctional integrase oligomers, preventing the proper assembly of the viral core and resulting in the production of replication-incompetent virions.[1][3]

HIV_Integrase_Inhibition cluster_normal Normal HIV-1 Maturation cluster_inhibition Inhibition by this compound Integrase_Monomers Integrase Monomers Functional_Dimers Functional Dimers Integrase_Monomers->Functional_Dimers Dimerization Mature_Virion Mature, Infectious Virion Functional_Dimers->Mature_Virion Virion Assembly This compound This compound Integrase_Monomers_Inhibited Integrase Monomers This compound->Integrase_Monomers_Inhibited Aberrant_Multimers Aberrant Multimers Integrase_Monomers_Inhibited->Aberrant_Multimers Induced Aberrant Multimerization Non_Infectious_Virion Non-Infectious Virion Aberrant_Multimers->Non_Infectious_Virion Defective Assembly Antiviral_Assay_Workflow A Prepare serial dilutions of this compound C Add compound dilutions to wells A->C B Seed MT-2 cells in 96-well plate B->C D Infect cells with HIV-1 C->D E Incubate for 4-5 days D->E F Collect culture supernatant E->F G Quantify p24 antigen by ELISA F->G H Calculate % inhibition and determine EC50 G->H Cytotoxicity_Assay_Workflow A Prepare serial dilutions of this compound C Add compound dilutions to wells A->C B Seed MT-2 cells in 96-well plate B->C D Incubate for 4-5 days C->D E Add cell viability reagent D->E F Measure luminescence E->F G Calculate % viability and determine CC50 F->G

References

Application Notes and Protocols for Animal Model Studies Using GSK3739936

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on GSK3739936, an allosteric inhibitor of HIV-1 integrase. The information is based on published in vivo studies and is intended to guide researchers in designing future experiments.

Introduction

This compound (also known as BMS-986180) is a novel allosteric inhibitor of HIV-1 integrase (ALLINI).[1][2][3] Its mechanism of action involves binding to a pocket at the interface of two integrase monomers, which promotes aberrant integrase multimerization.[1][2][3] This ultimately leads to the production of viral particles that are deficient in replication.[1][2][3] While showing promise due to its potent in vitro activity and favorable pharmacokinetic profile in preclinical species, its development was halted due to adverse findings in rat toxicology studies.[1][2][3]

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

This compound targets the HIV-1 integrase enzyme, which is crucial for the replication of the virus. Unlike integrase strand transfer inhibitors (INSTIs), this compound acts allosterically. This dual mechanism of action involves:

  • Inhibition of IN-LEDGF/p75 Interaction: It interferes with the interaction between integrase (IN) and the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75, which is important for the transport of the pre-integration complex into the nucleus and its tethering to chromatin.

  • Promotion of Aberrant IN Multimerization: It induces conformational changes in the integrase dimer, leading to the formation of non-functional multimers. This disrupts the normal assembly of the viral core, resulting in the production of non-infectious virions.[1][2][3]

cluster_hiv_lifecycle HIV-1 Replication Cycle cluster_inhibition This compound Mechanism of Action HIV_Virion HIV Virion Reverse_Transcription Reverse Transcription HIV_Virion->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Nuclear_Import Nuclear Import Viral_DNA->Nuclear_Import Integration Integration Nuclear_Import->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation Viral_Proteins Viral Proteins Transcription_Translation->Viral_Proteins Assembly Virion Assembly Viral_Proteins->Assembly Budding_Maturation Budding & Maturation Assembly->Budding_Maturation Infectious_Virion Infectious Virion Budding_Maturation->Infectious_Virion This compound This compound Integrase_Dimer HIV-1 Integrase Dimer This compound->Integrase_Dimer Binds to allosteric site Aberrant_Multimerization Aberrant Multimerization Integrase_Dimer->Aberrant_Multimerization Induces Aberrant_Multimerization->Assembly Disrupts Non_Infectious_Virion Non-Infectious Virion Aberrant_Multimerization->Non_Infectious_Virion Leads to

Caption: Mechanism of action of this compound in the HIV-1 replication cycle.

Pharmacokinetic Profile

Preclinical studies indicated that this compound possessed a good pharmacokinetic (PK) profile in animal models, which suggested the potential for a low predicted human efficacious dose.[1][2][3] However, specific quantitative PK parameters from these studies are not publicly available.

Toxicology Studies

Further development of this compound was discontinued due to findings from rat toxicology studies.[1][2][3]

Summary of Toxicology Findings
Animal ModelDoseFindingsReference
Rat500 mg/kg/dayLipid vacuolation in the liver and kidneys[4]

Experimental Protocols

While detailed protocols from the specific studies on this compound are not fully published, the following represents a general methodology for conducting toxicology and pharmacokinetic studies in rats based on standard practices in the field.

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after a single oral or intravenous administration.

Materials:

  • This compound

  • Vehicle for dosing (e.g., 90:10 PEG-400/EtOH for IV, 90:5:5 PEG-400/EtOH/TPGS for oral)[4]

  • Male Sprague-Dawley rats[4]

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Fast animals overnight prior to dosing.

  • Administer this compound via the desired route (oral gavage or intravenous injection). A typical IV dose for such studies might be 1 mg/kg, and an oral dose could be 5 mg/kg.[4]

  • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5]

  • Process blood to separate plasma.

  • Analyze plasma samples to determine the concentration of this compound using a validated analytical method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and oral bioavailability.

Start Start Fasting Overnight Fasting Start->Fasting Dosing Administer this compound (IV or Oral) Fasting->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis End End PK_Analysis->End

Caption: Workflow for a single-dose pharmacokinetic study in rats.

Protocol 2: Repeat-Dose Toxicology Study in Rats

Objective: To evaluate the potential toxicity of this compound following repeated daily administration.

Materials:

  • This compound

  • Vehicle for dosing

  • Male and female Sprague-Dawley rats

  • Equipment for clinical observations, body weight, and food consumption measurements

  • Equipment for hematology, clinical chemistry, and urinalysis

  • Necropsy and histology supplies

Procedure:

  • Acclimate animals for a minimum of one week.

  • Randomly assign animals to control (vehicle only) and treatment groups (e.g., low, mid, and high doses of this compound). A high dose of 500 mg/kg/day was noted to cause toxicity.[4]

  • Administer the compound or vehicle daily for a specified duration (e.g., 7 or 14 days).

  • Perform daily clinical observations.

  • Measure body weight and food consumption regularly.

  • At the end of the treatment period, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis.

  • Perform a full necropsy on all animals.

  • Collect selected organs and tissues for histopathological examination, with a particular focus on the liver and kidneys based on known toxicities.[4]

Acclimation Animal Acclimation Group_Assignment Group Assignment (Control & Treatment) Acclimation->Group_Assignment Daily_Dosing Daily Dosing Group_Assignment->Daily_Dosing In_Life_Monitoring In-Life Monitoring (Clinical Signs, Body Weight) Daily_Dosing->In_Life_Monitoring Terminal_Procedures Terminal Procedures In_Life_Monitoring->Terminal_Procedures Blood_Urine_Collection Blood & Urine Collection Terminal_Procedures->Blood_Urine_Collection Necropsy Necropsy Terminal_Procedures->Necropsy Data_Analysis Data Analysis Blood_Urine_Collection->Data_Analysis Histopathology Histopathology Necropsy->Histopathology Histopathology->Data_Analysis

Caption: General workflow for a repeat-dose toxicology study.

Conclusion and Future Directions

The preclinical data on this compound highlight the potential of allosteric HIV-1 integrase inhibitors as a therapeutic class. However, the toxicology findings in rats underscore the importance of thorough safety assessments in drug development. Future research on compounds with a similar mechanism of action should include early in vitro and in vivo screening for potential liabilities such as lipidosis. The development of related compounds, such as GSK3839919, has aimed to mitigate the adverse effects observed with this compound while retaining potent antiviral activity.[4][6]

References

Application Notes and Protocols: Determining the EC50 of GSK3739936 Against HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3739936 is a potent, next-generation allosteric integrase inhibitor (ALLINI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound exhibits a novel mechanism of action by binding to the catalytic core domain of the HIV-1 integrase enzyme, inducing aberrant multimerization.[2] This process disrupts the normal function of integrase, leading to the production of non-infectious viral particles. This unique mode of action provides a promising avenue for the treatment of HIV-1, including strains that have developed resistance to other classes of antiretroviral drugs.

These application notes provide detailed protocols for determining the 50% effective concentration (EC50) of this compound against various strains of HIV-1 using two standard in vitro methods: a luciferase reporter gene assay and a p24 antigen capture ELISA.

Mechanism of Action of this compound

This compound targets the HIV-1 integrase, a key enzyme responsible for inserting the viral DNA into the host cell's genome. By binding to an allosteric site on the integrase, this compound promotes the formation of dysfunctional integrase multimers, thereby inhibiting the integration process and subsequent viral replication.

Mechanism of Action of this compound cluster_0 Normal HIV-1 Integration cluster_1 Inhibition by this compound HIV_Integrase HIV-1 Integrase (Functional Dimer) Viral_DNA Viral DNA HIV_Integrase->Viral_DNA Binds Aberrant_Multimer Aberrant Integrase Multimer (Inactive) HIV_Integrase->Aberrant_Multimer Induces Aberrant Multimerization Host_DNA Host Cell DNA Viral_DNA->Host_DNA Integration Provirus Integrated Provirus (Viral Replication) Host_DNA->Provirus This compound This compound This compound->HIV_Integrase Binds to Allosteric Site Blocked_Integration Integration Blocked Aberrant_Multimer->Blocked_Integration Non_Infectious_Virions Non-Infectious Virions Blocked_Integration->Non_Infectious_Virions

Caption: Mechanism of this compound action.

Data Presentation: EC50 of this compound Against HIV-1 Strains

The following table summarizes the reported EC50 values for this compound against wild-type and various mutant strains of HIV-1.

HIV-1 Strain/VariantEC50 (nM)Fold Change vs. Wild-TypeReference
Wild-Type (NL4-3)1.71.0[1]
Integrase Polymorphism T124/T1251.71.0[2]
Integrase Polymorphism A124/T1251.71.0[2]
Integrase Polymorphism T124/A1251.71.0[2]
Integrase Polymorphism N124/T1251.71.0[2]
Integrase Polymorphism A124/A1251.71.0[2]

Note: The available data primarily focuses on variants with polymorphisms at amino acid positions 124 and 125 of the integrase enzyme, demonstrating broad activity. Further studies are required to determine the efficacy against a wider range of clinical isolates and strains with resistance to other INSTIs.

Experimental Protocols

Two primary methods for determining the EC50 of this compound are detailed below.

Luciferase Reporter Gene Assay

This assay utilizes a genetically engineered HIV-1 strain that contains a luciferase reporter gene. The level of luciferase expression is proportional to the extent of viral replication.

Luciferase Reporter Gene Assay Workflow Start Start Prepare_Cells Prepare TZM-bl reporter cell line Start->Prepare_Cells Serial_Dilution Prepare serial dilutions of this compound Prepare_Cells->Serial_Dilution Add_Compound Add compound dilutions to cells Serial_Dilution->Add_Compound Add_Virus Infect cells with luciferase-reporter HIV-1 Add_Compound->Add_Virus Incubate Incubate for 48 hours Add_Virus->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Data_Analysis Analyze data and calculate EC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Luciferase assay workflow.

Protocol:

  • Cell Preparation:

    • Culture TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired concentration range for the dose-response curve. It is recommended to start with a high concentration of approximately 100 nM and perform 1:3 serial dilutions.

  • Infection:

    • To the cell-containing wells, add the serially diluted this compound.

    • Immediately after adding the compound, infect the cells with a pre-titered amount of luciferase-reporter HIV-1 (e.g., NL-LucR.T2A-EGFP). The amount of virus should be sufficient to yield a strong luciferase signal in the absence of the inhibitor.

    • Include control wells with cells and virus but no compound (positive control) and wells with cells only (negative control).

  • Incubation and Lysis:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

    • After incubation, remove the culture medium and lyse the cells according to the manufacturer's instructions of the chosen luciferase assay kit.

  • Luminescence Measurement and Data Analysis:

    • Measure the luciferase activity in each well using a luminometer.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.[3][4]

p24 Antigen Capture ELISA

This assay measures the amount of HIV-1 p24 capsid protein produced in the supernatant of infected cells, which is an indicator of viral replication.

p24 Antigen Capture ELISA Workflow Start Start Prepare_Cells Prepare MT-2 cells Start->Prepare_Cells Infect_and_Treat Infect cells with HIV-1 and treat with serial dilutions of this compound Prepare_Cells->Infect_and_Treat Incubate Incubate for 4-5 days Infect_and_Treat->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Perform_ELISA Perform p24 Antigen Capture ELISA Collect_Supernatant->Perform_ELISA Measure_Absorbance Measure absorbance at 450 nm Perform_ELISA->Measure_Absorbance Data_Analysis Analyze data and calculate EC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: p24 ELISA workflow.

Protocol:

  • Cell and Virus Preparation:

    • Culture MT-2 cells in RPMI 1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Prepare a stock of the desired HIV-1 strain and determine its 50% tissue culture infectious dose (TCID50).

  • Antiviral Assay:

    • In a 96-well plate, mix the desired concentration of this compound with MT-2 cells (e.g., 5 x 10^4 cells per well).

    • Add the HIV-1 virus stock at a multiplicity of infection (MOI) of 0.01 to 0.1.

    • Include appropriate positive (virus-infected, untreated cells) and negative (uninfected cells) controls.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 4 to 5 days at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • p24 ELISA:

    • Perform a p24 antigen capture ELISA on the collected supernatants according to the manufacturer's protocol of a commercial kit.[5][6][7] This typically involves the following steps:

      • Coating a 96-well plate with a capture antibody specific for HIV-1 p24.

      • Adding the cell culture supernatants to the wells.

      • Adding a biotinylated detector antibody.

      • Adding streptavidin-horseradish peroxidase (HRP).

      • Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve using recombinant p24 antigen to quantify the amount of p24 in the supernatants.

    • Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the positive control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting to a sigmoidal dose-response curve.[3][4]

References

Troubleshooting & Optimization

Technical Support Center: GSK3739936 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK3739936. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments with this allosteric HIV-1 integrase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an allosteric inhibitor of HIV-1 integrase. Unlike integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound binds to a pocket at the interface of two integrase monomers. This binding promotes aberrant multimerization of the integrase enzyme, leading to the production of replication-deficient viral particles.[1][2][3][4][5] This allosteric mechanism means the compound's primary effect is observed during the late stages of the viral replication cycle, specifically during virion maturation.[6][7]

Q2: What are the recommended solvent and storage conditions for this compound?

For long-term storage, this compound solid powder should be kept at -20°C in a dry, dark environment.[8] For short-term storage of a few days to weeks, 0-4°C is acceptable.[8]

Q3: How should I prepare working solutions of this compound in cell culture media?

Working solutions should be prepared by diluting the DMSO stock solution into your cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Due to the hydrophobic nature of many small molecule inhibitors, precipitation can occur when diluting the DMSO stock in aqueous media. If precipitation is observed, gentle warming to 37°C and vortexing may help to redissolve the compound.[10] However, it is advisable to visually inspect the medium for any precipitate before adding it to the cells.

Troubleshooting Guides

Solubility and Stability Issues

Problem: I am observing precipitation of this compound in my cell culture medium.

Possible Causes & Solutions:

  • Concentration Exceeds Solubility Limit: The working concentration of this compound may be too high for the aqueous environment of the cell culture medium.

    • Solution: Perform a solubility test. Prepare serial dilutions of your this compound stock in your specific cell culture medium and visually inspect for precipitation after a short incubation. Centrifuging the solution and measuring the concentration of the supernatant via HPLC can also determine the kinetic solubility.[3]

  • Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes affect compound solubility.

    • Solution: While serum proteins often help to stabilize small molecules, interactions can be complex.[2] If you suspect a problem, you can test the solubility in both serum-free and serum-containing media.

  • Incorrect pH: The pH of the medium can influence the solubility of a compound.

    • Solution: Ensure your cell culture medium is properly buffered and at the correct physiological pH.

Problem: I am concerned about the stability of this compound during my multi-day experiment.

Possible Causes & Solutions:

  • Compound Degradation: Small molecules can degrade in aqueous solutions over time, especially at 37°C.

    • Solution: Conduct a stability study. Add this compound to your cell culture medium at the desired concentration and incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV or LC-MS/MS.[3]

    • If significant degradation is observed, you may need to perform media changes with freshly prepared compound during the experiment.[3]

Inconsistent Results in Cell-Based Assays

Problem: I am seeing high variability in the EC50 values from my antiviral assays.

Possible Causes & Solutions:

  • Cell Health and Passage Number: The physiological state of the cells can significantly impact assay results. High passage numbers can lead to phenotypic changes.

    • Solution: Use cells with a consistent and low passage number for all experiments. Regularly monitor cell viability and morphology.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.

    • Solution: Ensure accurate and consistent cell seeding in all wells of your assay plates.

  • Assay Timing: Since this compound primarily affects the late stages of viral replication, the timing of compound addition and the assay endpoint are critical.

    • Solution: For single-round infectivity assays, the inhibitory effect may be less potent compared to multiple-round replication assays where the effect on virion maturation becomes more apparent.[7] Optimize the incubation time with the compound to capture its mechanism of action.

  • Compound Bioavailability: Discrepancies between biochemical and cell-based assay potencies can arise from poor cell permeability or nonspecific binding.[1][2]

    • Solution: If feasible, perform cellular uptake studies to determine the intracellular concentration of this compound.

Off-Target Effects and Cytotoxicity

Problem: I am observing cytotoxicity at concentrations where I expect to see specific antiviral activity.

Possible Causes & Solutions:

  • Intrinsic Toxicity: The compound itself may have cytotoxic effects at higher concentrations.

    • Solution: Always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®) using the same cell line, compound concentrations, and incubation times as your primary antiviral assay. This will allow you to determine the therapeutic window (the concentration range where the compound is effective but not toxic).

  • Lipid Vacuolation: A related compound was found to cause lipid vacuolation in preclinical studies.[11] This can be a form of cytotoxicity.

    • Solution: If you suspect this type of off-target effect, you can perform an in vitro lipid vacuolation assay. This typically involves treating cells with the compound and then staining for neutral lipids with a dye like Nile Red or Oil Red O, followed by imaging or flow cytometry.

  • Off-Target Binding: The compound may be interacting with other cellular targets.

    • Solution: While specific off-target interactions for this compound are not widely reported, it is good practice to include appropriate controls. If a known off-target is suspected, you can use a secondary assay to assess its activity.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table summarizes key reported values and general recommendations for this class of compound.

ParameterValue/RecommendationSource
In Vitro EC50 1.7 nM (against certain 124/125 variants)[12]
Stock Solution Solvent DMSO
Recommended DMSO in Media ≤ 0.1%
Long-Term Storage (Solid) -20°C[8]
Stock Solution Storage -20°C (aliquoted)

Key Experimental Protocols

Protocol 1: General Antiviral Assay
  • Cell Seeding: Seed host cells (e.g., MT-4 or a relevant cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if necessary.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is constant across all wells, including the vehicle control.

  • Infection and Treatment: Pre-treat cells with the diluted this compound for a short period (e.g., 1-2 hours). Then, infect the cells with a known titer of HIV-1. Alternatively, add the compound and virus simultaneously.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

  • Endpoint Measurement: Measure the extent of viral replication. This can be done through various methods, such as:

    • Measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) engineered into the virus.

    • Quantifying viral antigens (e.g., p24) in the supernatant by ELISA.

    • Assessing virus-induced cytopathic effects (CPE) using a cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Lipid Vacuolation Assay
  • Cell Culture: Plate a suitable cell line (e.g., a hepatocyte cell line if liver toxicity is a concern) in a multi-well imaging plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle and a known inducer of lipidosis) for 24-48 hours.

  • Staining:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Stain for nuclei with a dye like Hoechst or DAPI.

    • Stain for neutral lipids with a fluorescent dye such as Nile Red or BODIPY™ 493/503.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analysis: Quantify the intensity and number of lipid droplets per cell. An increase in lipid droplet accumulation in compound-treated cells compared to vehicle controls indicates potential for inducing lipid vacuolation.

Visualizations

GSK3739936_Mechanism_of_Action cluster_virus HIV-1 Replication Cycle cluster_inhibition Inhibition by this compound HIV_Integrase_Monomers Integrase Monomers Integrase_Dimer Functional Integrase Dimer HIV_Integrase_Monomers->Integrase_Dimer Dimerization Virion_Maturation Virion Maturation Integrase_Dimer->Virion_Maturation Normal Assembly Aberrant_Multimer Aberrant Integrase Multimer Integrase_Dimer->Aberrant_Multimer Promotes aberrant multimerization Infectious_Virion Infectious Virion Virion_Maturation->Infectious_Virion This compound This compound This compound->Integrase_Dimer Binds to dimer interface Non_Infectious_Virion Non-Infectious Virion Aberrant_Multimer->Non_Infectious_Virion Disrupts Maturation

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Solubility Is the compound fully dissolved in the final medium? Start->Check_Solubility Check_Stability Is the compound stable for the duration of the assay? Check_Solubility->Check_Stability Yes Optimize_Solubilization Perform solubility test; adjust concentration Check_Solubility->Optimize_Solubilization No Check_Cytotoxicity Is the compound cytotoxic at the tested concentrations? Check_Stability->Check_Cytotoxicity Yes Optimize_Stability Perform stability test; use fresh compound/media changes Check_Stability->Optimize_Stability No Check_Cell_Health Are cells healthy and at a consistent passage number? Check_Cytotoxicity->Check_Cell_Health No Adjust_Concentration Use concentrations below the cytotoxic threshold Check_Cytotoxicity->Adjust_Concentration Yes Optimize_Assay Optimize assay parameters (e.g., incubation time, cell density) Check_Cell_Health->Optimize_Assay Yes Standardize_Cell_Culture Standardize cell handling and passage number Check_Cell_Health->Standardize_Cell_Culture No End Consistent Results Optimize_Assay->End Optimize_Solubilization->Check_Solubility Optimize_Stability->Check_Stability Adjust_Concentration->Check_Cell_Health Standardize_Cell_Culture->Check_Cell_Health

References

Optimizing GSK3739936 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GSK3739936

Welcome to the technical support resource for this compound, a potent and selective inhibitor of Kinase X (KX). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize the use of this compound in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of Kinase X (KX). By binding to the ATP pocket of the KX catalytic domain, it prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade responsible for Cytokine Y (CY) production.

Q2: What is the recommended starting concentration for my experiments?

A2: For initial experiments, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration will be cell-type and assay-dependent. A dose-response experiment is crucial to determine the IC50 value in your specific system.

Q3: What is the solubility of this compound?

A3: this compound is soluble up to 10 mM in DMSO. For cell culture, we recommend preparing a 10 mM stock in DMSO and then performing serial dilutions in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced artifacts.

Q4: How stable is this compound in solution?

A4: The 10 mM DMSO stock solution is stable for up to 3 months when stored at -20°C and protected from light. Working solutions diluted in cell culture medium should be prepared fresh for each experiment.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure you have a single-cell suspension before seeding. After plating, gently rock the plate in a cross pattern to ensure even distribution. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator.

  • Possible Cause 2: Inaccurate pipetting of the compound.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully. When adding the compound to the wells, pipette up and down gently to ensure proper mixing without disturbing the cell monolayer.

  • Possible Cause 3: Edge effects.

    • Solution: Avoid using the outermost wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.

Issue 2: No observable effect of this compound, even at high concentrations.

  • Possible Cause 1: Inactive compound.

    • Solution: Ensure the compound has been stored correctly at -20°C and protected from light. If in doubt, use a fresh vial.

  • Possible Cause 2: Cell line does not express the target (Kinase X) or the pathway is not active.

    • Solution: Confirm the expression of Kinase X in your cell line via Western Blot or qPCR. Ensure you are using an appropriate stimulus (e.g., LPS, TNF-α) to activate the signaling pathway leading to Cytokine Y production.

  • Possible Cause 3: Incorrect assay endpoint.

    • Solution: Verify that your method for detecting Cytokine Y (e.g., ELISA, qPCR) is working correctly and that the incubation time is sufficient for cytokine production and secretion.

Issue 3: Significant cell death observed across all concentrations.

  • Possible Cause 1: Compound cytotoxicity.

    • Solution: The concentrations used may be too high for your specific cell type. Perform a cytotoxicity assay (e.g., using CellTiter-Glo® or an LDH assay) to determine the cytotoxic concentration 50 (CC50). Aim to work at concentrations at least 10-fold below the CC50.

  • Possible Cause 2: High DMSO concentration.

    • Solution: Ensure the final concentration of the DMSO solvent is below 0.1% in all wells, including the vehicle control.

Quantitative Data Summary

The following tables provide reference data for this compound from internal validation assays.

Table 1: Potency and Cytotoxicity of this compound in Various Cell Lines

Cell LineTarget Pathway StimulantIC50 (nM) for Cytokine Y InhibitionCC50 (µM)Therapeutic Index (CC50/IC50)
THP-1 (Human Monocytic)100 ng/mL LPS85> 20> 235
RAW 264.7 (Murine Macrophage)50 ng/mL LPS120> 20> 167
A549 (Human Lung Carcinoma)10 ng/mL TNF-α2501560

Table 2: Recommended Incubation Times

Experiment TypeRecommended Incubation Time with this compoundNotes
Dose-Response (IC50)18 - 24 hoursPre-incubate with compound for 1 hour before adding stimulant.
Cytotoxicity (CC50)24 - 48 hoursMatch the longest duration of your planned functional assays.
Time-Course4, 8, 12, 24 hoursMeasure both Cytokine Y mRNA and secreted protein levels.

Experimental Protocols

Protocol 1: Dose-Response Assay for IC50 Determination

  • Cell Seeding: Seed cells (e.g., THP-1) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Create a 2X working concentration serial dilution series (e.g., from 2 µM down to 20 nM) in complete cell culture medium.

  • Compound Addition: Remove the old medium from the cells and add 50 µL of the 2X compound dilutions to the appropriate wells. Include a "vehicle control" (0.1% DMSO) and a "no stimulant" control.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C, 5% CO2.

  • Stimulation: Add 50 µL of 2X stimulant (e.g., 200 ng/mL LPS for a final concentration of 100 ng/mL) to all wells except the "no stimulant" control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Endpoint Measurement: Collect the supernatant and measure the concentration of Cytokine Y using a validated ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the Cytokine Y concentration against the log of the this compound concentration. Use a four-parameter logistic regression to calculate the IC50 value.

Protocol 2: Cytotoxicity Assay (using a luminescent ATP-based assay)

  • Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a density appropriate for viability assays (e.g., 1 x 10^4 cells/well).

  • Compound Addition: Prepare and add a serial dilution of this compound as described in Protocol 1. Include a "no cell" control for background luminescence and a "vehicle control" for 100% viability.

  • Incubation: Incubate for the desired time (e.g., 24 or 48 hours).

  • Assay: Equilibrate the plate to room temperature. Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce lysis and read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability against the log of the compound concentration to determine the CC50.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Upstream_Activator Upstream Activator Receptor->Upstream_Activator activates Kinase_X Kinase X (KX) Upstream_Activator->Kinase_X activates Transcription_Factor Transcription Factor (TF) Kinase_X->Transcription_Factor phosphorylates TF_active Active TF Transcription_Factor->TF_active translocates Gene Cytokine Y Gene TF_active->Gene binds & activates Cytokine_Y Secreted Cytokine Y Gene->Cytokine_Y transcription & translation This compound This compound This compound->Kinase_X Stimulant Stimulant (e.g., LPS) Stimulant->Receptor Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analyze Analysis Seed 1. Seed Cells in 96-well Plate Prep_Cmpd 2. Prepare Compound Serial Dilutions Pre_Incubate 3. Pre-incubate Cells with Compound (1 hr) Prep_Cmpd->Pre_Incubate Stimulate 4. Add Stimulant (e.g., LPS) Pre_Incubate->Stimulate Incubate 5. Incubate (18-24 hrs) Stimulate->Incubate Measure 6. Measure Cytokine Y (ELISA) Incubate->Measure Analyze 7. Analyze Data (Calculate IC50) Measure->Analyze Troubleshooting_Tree Start High Variability? Check_Seeding Review cell seeding protocol. Ensure even distribution. Start->Check_Seeding Yes Check_Pipetting Verify pipette calibration. Use reverse pipetting for viscous solutions. Start->Check_Pipetting Yes Use_Inner_Wells Avoid edge effects by using only inner 60 wells. Start->Use_Inner_Wells Yes No_Effect No Compound Effect? Start->No_Effect No Check_Target Confirm target (KX) expression via WB/qPCR. No_Effect->Check_Target Yes Check_Stimulation Ensure stimulant is active and used at optimal concentration. No_Effect->Check_Stimulation Yes Check_Compound Verify compound storage and handling. Use a fresh aliquot. No_Effect->Check_Compound Yes Toxicity High Cell Death? No_Effect->Toxicity No Run_CC50 Run cytotoxicity assay. Work at >10-fold below CC50. Check_DMSO Ensure final DMSO concentration is <0.1%.

Technical Support Center: Investigating GSK3739936-Induced Lipid Vacuolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating lipid vacuolation observed in toxicology studies of GSK3739936, an allosteric HIV-1 integrase inhibitor.

Troubleshooting Guides

This section offers solutions to common issues encountered during the experimental analysis of drug-induced lipid accumulation.

Lipid Droplet Staining

Issue 1: High Background or Non-Specific Staining in Oil Red O

  • Possible Cause: Inadequate removal of unbound dye or precipitation of the dye.

  • Troubleshooting Steps:

    • Ensure the Oil Red O working solution is freshly prepared and filtered (e.g., through a 0.2 µm syringe filter) before use to remove any precipitates.

    • Increase the number and duration of rinsing steps with 60% isopropanol after staining to effectively remove excess dye.

    • When washing with distilled water, do so gently to avoid dislodging cells.

Issue 2: Weak or Inconsistent Staining with Fluorescent Dyes (BODIPY 493/503, Nile Red)

  • Possible Cause: Suboptimal dye concentration, insufficient incubation time, or dye degradation.

  • Troubleshooting Steps:

    • Optimize the dye concentration by performing a titration experiment.

    • Ensure the recommended incubation time is followed; for live-cell imaging, this is often a critical parameter.

    • Protect fluorescent dyes from light and prepare working solutions fresh to prevent photobleaching and degradation.

    • For BODIPY staining, ensure the solvent concentration (e.g., DMSO) in the final working solution is low to prevent cell toxicity and artifacts.

Issue 3: Green Fluorescence Observed with Nile Red Staining

  • Possible Cause: Nile Red's fluorescence is sensitive to the polarity of its environment. In more polar environments like the cytoplasm, it can emit green fluorescence, while in the non-polar lipid droplets, it emits red fluorescence.

  • Troubleshooting Steps:

    • Use appropriate filter sets for imaging to distinguish between the red and green fluorescence.

    • Co-stain with a nuclear stain (e.g., DAPI) to help differentiate cytoplasmic from lipid droplet staining.

    • Interpret the green fluorescence as an indicator of cytoplasmic distribution of the dye, while focusing on the red puncta for lipid droplet quantification.

Western Blotting for Autophagy and ER Stress Markers

Issue 1: Weak or No Signal for LC3-II

  • Possible Cause: Low levels of autophagy, degradation of LC3-II, or poor antibody quality.

  • Troubleshooting Steps:

    • Include a positive control, such as cells treated with an autophagy inducer (e.g., rapamycin) or a lysosomal inhibitor (e.g., chloroquine), to confirm the experimental setup can detect LC3-II.

    • Prepare cell lysates quickly and on ice to minimize protein degradation.

    • Use a validated antibody for LC3 and ensure the transfer to the PVDF membrane is efficient, especially for a small protein like LC3-II.

Issue 2: Difficulty in Detecting Spliced XBP1

  • Possible Cause: Transient nature of XBP1 splicing, low level of ER stress, or issues with the PCR protocol.

  • Troubleshooting Steps:

    • Perform a time-course experiment to identify the optimal time point for detecting spliced XBP1 after treatment with this compound.

    • Use a positive control for ER stress, such as tunicamycin or thapsigargin, to validate the assay.

    • Design primers that specifically amplify the spliced form of XBP1 and optimize the PCR conditions (annealing temperature, cycle number).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause lipid vacuolation?

A1: this compound is an allosteric inhibitor of HIV-1 integrase. In preclinical toxicology studies, it was observed to cause lipid vacuolation in the liver and kidneys of rats at a dose of 500 mg/kg/day.[1] The precise mechanism is not fully elucidated, but it is hypothesized to involve the disruption of cellular lipid metabolism, potentially through the induction of endoplasmic reticulum (ER) stress or the impairment of autophagy (lipophagy).

Q2: What are the key signaling pathways to investigate for this compound-induced lipid vacuolation?

A2: Based on the general mechanisms of drug-induced steatosis, two key pathways to investigate are:

  • The Unfolded Protein Response (UPR) or ER Stress: Accumulation of misfolded proteins in the ER can trigger the UPR, which has been linked to increased lipid synthesis and the formation of lipid droplets. Key markers to assess include the phosphorylation of PERK and IRE1α, and the splicing of XBP1 mRNA.

  • Autophagy/Lipophagy: Autophagy is a cellular process for degrading and recycling cellular components, including lipid droplets (a process termed lipophagy). Inhibition of this pathway can lead to the accumulation of lipid droplets. Key markers include the conversion of LC3-I to LC3-II and the expression levels of Beclin-1 and p62/SQSTM1.

Q3: How can I quantify the lipid vacuolation observed in my cell cultures?

A3: Several methods can be used for quantification:

  • Dye Elution and Spectrophotometry: After staining with Oil Red O, the dye can be extracted from the cells using isopropanol, and the absorbance can be measured to quantify the amount of lipid accumulation.

  • Image Analysis Software: Following staining with fluorescent dyes like BODIPY 493/503 or Nile Red, images can be analyzed using software such as ImageJ or CellProfiler. The number, size, and total area of lipid droplets per cell can be quantified.

  • Flow Cytometry: Cells stained with a fluorescent lipid dye can be analyzed by flow cytometry to measure the mean fluorescence intensity, which correlates with the total lipid content.

Q4: What are the appropriate in vitro models to study this compound-induced lipid vacuolation?

A4: Hepatocyte-derived cell lines are commonly used models for studying drug-induced steatosis.

  • HepG2 cells: A human hepatoma cell line that is widely used for toxicology studies.

  • Primary hepatocytes: While more physiologically relevant, they are also more challenging to culture.

Q5: Are there any known analogs of this compound with a better safety profile regarding lipid vacuolation?

A5: Yes, a related compound, GSK3839919, was developed and showed a reduced incidence and severity of lipid vacuolation in both in vitro assays and in vivo studies.[1] This suggests that structural modifications can mitigate this particular toxicity.

Quantitative Data Summary

The following table summarizes the available quantitative data on lipid vacuolation induced by this compound and a comparator compound.

CompoundAssay TypeSpecies/Cell LineDose/ConcentrationObservationReference
This compound In vivo toxicologyRat500 mg/kg/dayLipid vacuolation in liver and kidneys[1]
GSK3839919 In vitro lipidosisNot specified10 µM1.8-fold increase in lipid droplets[1]
GSK3839919 In vitro lipidosisNot specified20 µM3.7-fold increase in lipid droplets[1]
Comparator (12) In vitro lipidosisNot specified10 µM3.7-fold increase in lipid droplets[1]
Comparator (12) In vitro lipidosisNot specified20 µM9.1-fold increase in lipid droplets[1]

Experimental Protocols

Oil Red O Staining for Lipid Droplet Visualization

Materials:

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • 60% Isopropanol

  • Oil Red O stock solution (0.5% in isopropanol)

  • Oil Red O working solution (freshly prepared: 6 ml of stock solution + 4 ml of distilled water, let stand for 10 minutes, and filter)

  • Mayer's Hematoxylin (for counterstaining)

Procedure:

  • Culture cells in a multi-well plate to the desired confluency.

  • Treat cells with this compound at various concentrations for the desired time.

  • Wash cells twice with cold PBS.

  • Fix the cells with 10% formalin for 30-60 minutes at room temperature.

  • Wash the cells twice with distilled water.

  • Incubate the cells with 60% isopropanol for 5 minutes.

  • Remove the isopropanol and add the filtered Oil Red O working solution.

  • Incubate for 10-20 minutes at room temperature.

  • Wash the cells 2-5 times with distilled water until the excess stain is removed.

  • (Optional) Counterstain with Mayer's Hematoxylin for 1 minute to visualize the nuclei.

  • Wash with distilled water.

  • Add PBS to the wells and visualize under a light microscope. Lipid droplets will appear as red puncta.

BODIPY 493/503 Staining for Fluorescent Imaging and Quantification

Materials:

  • PBS

  • 4% Paraformaldehyde (PFA)

  • BODIPY 493/503 stock solution (1 mg/ml in DMSO)

  • BODIPY working solution (1-2 µg/ml in PBS)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Culture cells on coverslips in a multi-well plate.

  • Treat cells with this compound.

  • Wash cells twice with PBS.

  • Fix with 4% PFA for 15-20 minutes at room temperature.

  • Wash cells three times with PBS.

  • Incubate with BODIPY 493/503 working solution for 15-30 minutes at room temperature, protected from light.

  • Wash cells three times with PBS.

  • (Optional) Counterstain with DAPI or Hoechst for 5 minutes.

  • Wash with PBS.

  • Mount the coverslips on microscope slides using a suitable mounting medium.

  • Image using a fluorescence microscope with appropriate filter sets (Excitation/Emission ~493/503 nm).

Western Blotting for Autophagy Marker LC3-II

Materials:

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3 (validated for detecting LC3-I and LC3-II)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound, including a positive control (e.g., chloroquine).

  • Lyse cells in RIPA buffer and collect the supernatant after centrifugation.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the LC3-II/actin ratio is indicative of increased autophagosome formation.

Visualizations

Signaling Pathways

ER_Stress_Pathway This compound This compound ER_Stress ER Stress (Unfolded Protein Accumulation) This compound->ER_Stress ? PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1a->XBP1s splicing ATF6n ATF6 (cleaved) ATF6->ATF6n cleavage ATF4 ATF4 eIF2a->ATF4 Lipogenesis Increased Lipogenesis ATF4->Lipogenesis XBP1s->Lipogenesis ATF6n->Lipogenesis Lipid_Droplets Lipid Droplet Formation Lipogenesis->Lipid_Droplets

Caption: Proposed ER Stress Pathway in this compound-Induced Lipid Vacuolation.

Autophagy_Pathway This compound This compound Autophagy_Inhibition Autophagy Inhibition This compound->Autophagy_Inhibition ? Degradation Lipid Degradation (Lipophagy) Autophagy_Inhibition->Degradation Lipid_Droplet Lipid Droplet Autophagosome Autophagosome Lipid_Droplet->Autophagosome sequestration Autolysosome Autolysosome Autophagosome->Autolysosome fusion Lysosome Lysosome Lysosome->Autolysosome fusion Autolysosome->Degradation Accumulation Lipid Droplet Accumulation Degradation->Accumulation Lipid_Quantification_Workflow Start Cell Culture with This compound Treatment Staining Lipid Droplet Staining (Oil Red O, BODIPY, or Nile Red) Start->Staining Microscopy Microscopy Imaging Staining->Microscopy Elution Dye Elution (for Oil Red O) Staining->Elution Quantification Image Quantification (e.g., ImageJ) Microscopy->Quantification Data_Analysis Data Analysis and Statistical Comparison Quantification->Data_Analysis Spectro Spectrophotometry Elution->Spectro Spectro->Data_Analysis Mechanism_Investigation_Workflow Start Cell Culture with This compound Treatment ER_Stress_Analysis ER Stress Analysis Start->ER_Stress_Analysis Autophagy_Analysis Autophagy Analysis Start->Autophagy_Analysis qPCR RT-qPCR for spliced XBP1 ER_Stress_Analysis->qPCR Western_UPR Western Blot for p-PERK, p-IRE1α ER_Stress_Analysis->Western_UPR Western_Autophagy Western Blot for LC3-II, Beclin-1, p62 Autophagy_Analysis->Western_Autophagy Flux_Assay Autophagic Flux Assay (e.g., with lysosomal inhibitors) Autophagy_Analysis->Flux_Assay Conclusion Conclusion on Potential Mechanism qPCR->Conclusion Western_UPR->Conclusion Western_Autophagy->Conclusion Flux_Assay->Conclusion

References

Troubleshooting inconsistent results with allosteric inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allosteric inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is an allosteric inhibitor and how does it differ from a traditional (orthosteric) inhibitor?

A1: An allosteric inhibitor is a molecule that binds to a site on an enzyme or receptor that is distinct from the active site (the orthosteric site) where the natural substrate or ligand binds.[1] This binding event induces a conformational change in the protein, which in turn alters the activity of the active site, either by reducing its affinity for the substrate or by diminishing its catalytic efficiency.[1][2] In contrast, an orthosteric inhibitor directly competes with the endogenous ligand for binding at the active site.[1]

Q2: My allosteric inhibitor shows variable IC50 values between experiments. What are the potential causes?

A2: Fluctuations in IC50 values for an allosteric inhibitor can stem from several factors:

  • Assay Conditions: Minor variations in pH, temperature, or buffer composition can alter the conformational state of the target protein, thereby affecting inhibitor binding.

  • Probe Dependence: The observed potency of an allosteric modulator can be highly dependent on the specific orthosteric ligand (probe) used in the assay.[1][3][4] Different probes can stabilize distinct receptor conformations, which may alter the binding affinity or cooperativity of the allosteric inhibitor.[3][4]

  • Enzyme/Receptor Concentration: If the concentration of the target protein is close to the inhibitor's dissociation constant (Kd), stoichiometric inhibition can occur, leading to shifts in the apparent IC50.[5]

  • Incubation Time: Insufficient pre-incubation time for the inhibitor to reach binding equilibrium with the target protein can lead to an underestimation of its potency.

Q3: The dose-response curve for my allosteric inhibitor has a Hill slope that is not equal to 1.0. What does this signify?

A3: A Hill slope (or Hill coefficient, nH) deviating from 1.0 in a dose-response curve for an allosteric inhibitor can indicate several phenomena:

  • nH > 1.0 (Steep Slope): This suggests positive cooperativity, where the binding of one inhibitor molecule increases the affinity for subsequent inhibitor molecules.[6][7] It can also be an artifact of stoichiometric inhibition (tight binding) where the enzyme concentration is significantly higher than the inhibitor's Kd.[5] In some cases, it could point to the inhibitor binding to multiple sites on the enzyme.[6][7]

  • nH < 1.0 (Shallow Slope): This may indicate negative cooperativity, where the binding of one inhibitor molecule decreases the affinity for others. It can also suggest the presence of multiple inhibitor binding sites with different affinities or that a ternary complex (enzyme-substrate-inhibitor) retains some level of enzymatic activity.[6]

Q4: How can I experimentally confirm that my inhibitor is acting through an allosteric mechanism?

A4: Several experimental approaches can help validate an allosteric mechanism of action:

  • Schild Regression Analysis: This method can differentiate between competitive (orthosteric) and non-competitive (potentially allosteric) antagonism. A Schild plot for a competitive antagonist will have a slope of 1.0, while a non-competitive antagonist will often yield a slope different from 1.0.[8][9][10]

  • Binding Assays: Demonstrate that the inhibitor can bind to the target protein simultaneously with the orthosteric ligand. This can be shown by observing that the inhibitor does not completely displace a radiolabeled orthosteric ligand, even at saturating concentrations.[11]

  • Kinetic Assays: In enzyme kinetics, an allosteric inhibitor will typically exhibit non-competitive or mixed-mode inhibition patterns when analyzed using Lineweaver-Burk or Michaelis-Menten plots.

  • Mutational Analysis: Mutating residues in the putative allosteric binding site should affect the inhibitor's potency without significantly altering the binding of the orthosteric ligand.[11][12]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Description: The calculated IC50 value for the allosteric inhibitor varies significantly across different experimental runs.

Troubleshooting Workflow:

start Inconsistent IC50 Values Observed check_assay_conditions Review Assay Conditions (pH, temp, buffer) start->check_assay_conditions consistent Are conditions identical across experiments? check_assay_conditions->consistent check_probe Investigate Probe Dependence different_probes Are different orthosteric probes being used? check_probe->different_probes check_target_conc Assess Target Protein Concentration high_conc Is [Target] >> Kd of inhibitor? check_target_conc->high_conc check_incubation Verify Incubation Time equilibrium Is pre-incubation sufficient for equilibrium? check_incubation->equilibrium consistent->check_probe Yes solution1 Standardize all assay parameters rigorously. consistent->solution1 No different_probes->check_target_conc No solution2 Characterize IC50 with each probe or select one standard probe. different_probes->solution2 Yes high_conc->check_incubation No solution3 Lower target concentration or use tight-binding inhibition models for analysis. high_conc->solution3 Yes equilibrium->start No, re-evaluate solution4 Determine optimal pre-incubation time through time-course experiments. equilibrium->solution4 Yes start Unexpected Dose-Response Curve Shape check_slope Determine Hill Slope (nH) start->check_slope steep_slope nH > 1.5 (Steep) check_slope->steep_slope shallow_slope nH < 0.8 (Shallow) check_slope->shallow_slope check_stoichiometry Evaluate for Stoichiometric Inhibition steep_slope->check_stoichiometry check_cooperativity Consider Positive Cooperativity steep_slope->check_cooperativity check_negative_coop Consider Negative Cooperativity shallow_slope->check_negative_coop check_ternary_complex Assess Activity of Ternary Complex shallow_slope->check_ternary_complex solution1 Lower enzyme concentration or use Morrison equation for Ki determination. check_stoichiometry->solution1 solution2 Further biophysical studies to confirm multiple binding sites. check_cooperativity->solution2 solution3 Advanced modeling to dissect cooperativity. check_negative_coop->solution3 solution4 Vary substrate concentration to see effect on inhibition. check_ternary_complex->solution4 Receptor Receptor (Inactive) Active_Receptor Receptor (Active) Receptor->Active_Receptor Conformational Change Inhibited_Receptor Receptor (Inhibited Conformation) Receptor->Inhibited_Receptor Conformational Change Agonist Orthosteric Agonist Agonist->Receptor Binds to orthosteric site Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Inhibitor->Receptor Binds to allosteric site Ternary_Complex Ternary Complex (Reduced Activity) Allosteric_Inhibitor->Ternary_Complex Active_Receptor->Allosteric_Inhibitor Inhibitor can also bind to active state Signaling Downstream Signaling Active_Receptor->Signaling Active_Receptor->Ternary_Complex Inhibited_Receptor->Agonist Prevents or reduces agonist binding/efficacy Ternary_Complex->Signaling Attenuated Signal cluster_preclinical Preclinical Discovery and Validation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Hit_ID->Dose_Response MoA_Studies Mechanism of Action (Kinetics, Binding) Dose_Response->MoA_Studies Selectivity Selectivity Profiling MoA_Studies->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

References

Technical Support Center: Method Refinement for GSK3739936-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK3739936, a potent allosteric inhibitor of HIV-1 integrase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric HIV-1 integrase inhibitor (ALLINI).[1][2] Its primary mechanism of action is to bind to a pocket at the interface of two integrase monomers, which is distinct from the active site targeted by integrase strand transfer inhibitors (INSTIs).[1] This binding event promotes aberrant multimerization of the integrase enzyme, leading to the production of replication-deficient viral particles.[1][2] While it can also inhibit the interaction between integrase and the cellular co-factor LEDGF/p75, its main antiviral effect is exerted during the late phase of the viral life cycle by impairing virion maturation.[3][4]

Q2: What is the difference between allosteric integrase inhibitors (ALLINIs) and integrase strand transfer inhibitors (INSTIs)?

A2: ALLINIs, like this compound, bind to an allosteric site on the integrase enzyme, inducing a conformational change that leads to hyper-multimerization and non-functional viral particles.[1][5] In contrast, INSTIs bind to the catalytic site of the integrase and directly block the strand transfer step of viral DNA integration into the host genome.[3] Due to their different binding sites and mechanisms, ALLINIs may retain activity against viruses that have developed resistance to INSTIs.

Q3: What are the known resistance mutations for allosteric integrase inhibitors?

A3: While this compound has shown a high barrier to resistance, mutations in the HIV-1 integrase can confer resistance to ALLINIs. A primary resistance mechanism identified for this class of inhibitors is the A128T substitution in the integrase enzyme.[6] It is crucial to monitor for the emergence of resistance in long-term cell culture experiments.

Q4: Are there any known off-target effects or cellular toxicity associated with this compound?

A4: Preclinical studies have indicated that some ALLINIs may cause adverse effects. For instance, a precursor to this compound was associated with lipid vacuolation in the liver and kidneys of rats at high doses.[6] this compound itself is reported to be not cytotoxic to MT-2 cells, with CC50 values greater than 20 μM.[7] However, it is always recommended to perform cytotoxicity assays in the specific cell line being used for your experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent antiviral activity (EC50 values vary significantly between experiments) Cell health and density variability.Ensure consistent cell seeding density and viability across all experiments. Regularly check for mycoplasma contamination.
Reagent stability.Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Viral titer variability.Use a consistent and accurately titered viral stock for all infections.
High background signal in enzymatic assays (e.g., integrase activity assay) Contaminated reagents.Use fresh, high-quality reagents and buffers. Ensure proper storage conditions are maintained.
Non-specific binding.Include appropriate controls, such as a no-enzyme control and a vehicle-only control, to determine baseline signal.
Insufficient washing steps.Ensure thorough washing of plates between steps to remove unbound reagents.
Low signal-to-noise ratio in cytotoxicity assays Inappropriate assay choice for the cell line.Test different cytotoxicity assays (e.g., MTT, MTS, CellTox Green) to find the most robust one for your specific cell type.
Suboptimal cell seeding density.Optimize the number of cells seeded per well to ensure the signal is within the linear range of the assay.
Reagent interference.Test for any interference of this compound with the assay reagents by running a cell-free control.
Unexpected cell morphology or death at concentrations below the reported CC50 Off-target effects in the specific cell line.Perform a dose-response cytotoxicity assay in your cell line to determine the actual CC50. Consider using a different cell line if toxicity is a persistent issue.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells.

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

Parameter Value Cell Line Reference
IC50 (Integrase Inhibition)11.1 nM-[7]
EC50 (Antiviral Activity)1.7 nMMT-2[7]
CC50 (Cytotoxicity)>20 µMMT-2[7]

Table 2: Preclinical Pharmacokinetic Parameters of this compound

Species Clearance Elimination Half-life Oral Bioavailability Reference
MouseLow--[7]
RatLowModerate to long52-89%[7]
DogLowModerate to long52-89%[7]
Cynomolgus MonkeyModerateShort-[7]

Experimental Protocols

Antiviral Assay Protocol (General)

This protocol is a general guideline and should be optimized for your specific cell line and virus.

  • Cell Seeding: Seed host cells (e.g., MT-2) in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Infection: Infect the cells with a pre-titered stock of HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Treatment: Immediately after infection, add the diluted this compound to the appropriate wells. Include a virus-only control and a no-virus control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Readout: Measure viral replication using a suitable method, such as a p24 ELISA, a luciferase reporter assay, or by measuring reverse transcriptase activity in the supernatant.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the compound concentration.

Cytotoxicity Assay Protocol (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay. Include a vehicle-only control and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

cluster_virus HIV-1 Life Cycle Entry Viral Entry RT Reverse Transcription Entry->RT Integration Integration RT->Integration Transcription Transcription & Translation Integration->Transcription Assembly Virion Assembly Transcription->Assembly Budding Budding & Maturation Assembly->Budding NonInfectiousVirion Non-infectious Virion Budding->NonInfectiousVirion Results in This compound This compound Integrase HIV-1 Integrase This compound->Integrase Binds to allosteric site AberrantMultimer Aberrant Integrase Multimerization Integrase->AberrantMultimer Promotes AberrantMultimer->Assembly Disrupts

Caption: Mechanism of action of this compound.

Start Start Experiment SeedCells Seed Cells Start->SeedCells PrepareCompound Prepare this compound Dilutions SeedCells->PrepareCompound InfectCells Infect Cells with HIV-1 SeedCells->InfectCells AddCompound Add Compound to Cells PrepareCompound->AddCompound InfectCells->AddCompound Incubate Incubate AddCompound->Incubate MeasureReplication Measure Viral Replication Incubate->MeasureReplication MeasureCytotoxicity Measure Cytotoxicity Incubate->MeasureCytotoxicity AnalyzeData Analyze Data (EC50, CC50) MeasureReplication->AnalyzeData MeasureCytotoxicity->AnalyzeData End End AnalyzeData->End

Caption: General experimental workflow for this compound.

Problem Inconsistent Antiviral Activity? CheckCells Check Cell Health & Density? Problem->CheckCells Yes ConsistentResults Consistent Results Problem->ConsistentResults No CheckReagents Check Reagent Stability? CheckCells->CheckReagents No SolutionCells Standardize Seeding & Test for Mycoplasma CheckCells->SolutionCells Yes CheckVirus Check Viral Titer? CheckReagents->CheckVirus No SolutionReagents Prepare Fresh Dilutions CheckReagents->SolutionReagents Yes SolutionVirus Use Consistent Viral Stock CheckVirus->SolutionVirus Yes CheckVirus->ConsistentResults No SolutionCells->ConsistentResults SolutionReagents->ConsistentResults SolutionVirus->ConsistentResults

Caption: Troubleshooting inconsistent antiviral activity.

References

Best practices for long-term storage of GSK3739936

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage of GSK3739936, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). For long-term storage, these stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.

Q3: What is the expected stability of this compound under the recommended storage conditions?

A3: When stored as a solid at -20°C, the compound is expected to be stable for months to years. In DMSO at -80°C, the solution is generally stable for up to six months.

Q4: Can I store this compound at 4°C?

A4: Short-term storage of solid this compound at 4°C for a few days to weeks is acceptable. However, for long-term storage, -20°C is recommended to minimize potential degradation.

Storage Conditions Summary

FormSolventStorage TemperatureDuration
Solid PowderN/A-20°CMonths to Years
Solid PowderN/A4°CDays to Weeks
Stock SolutionDMSO-80°CUp to 6 Months

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced compound activity or inconsistent results 1. Improper storage of stock solution (e.g., repeated freeze-thaw cycles, storage at -20°C instead of -80°C). 2. Degradation of the compound due to exposure to light, moisture, or reactive chemicals. 3. Incorrect final concentration in the experiment.1. Prepare fresh aliquots of the stock solution from a new vial of solid compound. Ensure proper storage at -80°C. 2. Always handle the compound and its solutions in a light-protected environment and use anhydrous solvents. 3. Verify the dilution calculations and the accuracy of pipettes.
Precipitation of the compound in aqueous media 1. Low solubility of this compound in aqueous buffers. 2. The final concentration of DMSO in the assay is too low to maintain solubility.1. Ensure the final concentration of the compound is within its solubility limit in the specific assay buffer. 2. Maintain a final DMSO concentration that is sufficient to keep the compound in solution, typically between 0.1% and 0.5%, while ensuring it does not affect the biological system.
Variability between different batches of the compound 1. Differences in purity or the presence of isomers from the synthesis process. 2. Degradation of one batch due to improper handling or storage.1. Obtain a certificate of analysis (CoA) for each batch to confirm purity and identity. 2. Perform a quality control check, such as HPLC-MS, to assess the integrity of a new batch before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Aseptic Technique: Work in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add a calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C.

Visualizations

Signaling Pathway Context of this compound

This compound is an allosteric inhibitor of HIV-1 integrase. It acts by binding to the integrase enzyme at a site distinct from the active site, inducing a conformational change that prevents the proper integration of viral DNA into the host genome.

HIV_Integrase_Inhibition Mechanism of Action of this compound cluster_virus HIV-1 Replication Cycle cluster_inhibition Inhibition by this compound Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Integrase Integrase Integrase->Integration Inhibited Integrase Inhibited Integrase Provirus Provirus Integration->Provirus Integration->Provirus Blocked This compound This compound This compound->Integrase Allosteric Inhibition

Caption: Inhibition of HIV-1 integrase by this compound.

Experimental Workflow for Assessing Compound Stability

This workflow outlines the steps to evaluate the stability of this compound under different storage conditions.

Stability_Workflow This compound Stability Assessment Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Aliquot Samples Aliquot Samples Prepare Stock Solution->Aliquot Samples Store at Different Conditions Storage Conditions (-80°C, -20°C, 4°C, RT) Aliquot Samples->Store at Different Conditions Time Points Analysis Time Points (T0, 1 wk, 1 mo, 3 mo, 6 mo) Store at Different Conditions->Time Points Analyze by HPLC-MS Analyze by HPLC-MS Time Points->Analyze by HPLC-MS Assess Purity and Degradation Assess Purity and Degradation Analyze by HPLC-MS->Assess Purity and Degradation End End Assess Purity and Degradation->End

Caption: Workflow for evaluating this compound stability.

Logical Relationship of Potential Degradation Pathways

Based on the chemical structure of this compound, the primary potential degradation pathways are hydrolysis and oxidation.

Degradation_Pathways Potential Degradation Pathways for this compound cluster_pathways Degradation Mechanisms cluster_products Potential Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture Oxidation Oxidation This compound->Oxidation Air/Light Hydrolyzed Product Hydrolyzed Product Hydrolysis->Hydrolyzed Product Oxidized Product Oxidized Product Oxidation->Oxidized Product

Caption: Potential degradation pathways for this compound.

Validation & Comparative

A Comparative Guide to Allosteric HIV Integrase Inhibitors: GSK3739936 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK3739936 with other notable allosteric HIV integrase inhibitors (ALLINIs), a promising class of antiretroviral compounds with a distinct mechanism of action. By targeting a non-catalytic site on the HIV integrase enzyme, these inhibitors offer a potential new strategy to combat HIV infection, particularly in the context of emerging resistance to existing drug classes. This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: A Novel Approach to HIV Inhibition

Allosteric HIV integrase inhibitors represent a significant departure from traditional integrase strand transfer inhibitors (INSTIs). Instead of binding to the catalytic active site, ALLINIs target a conserved, allosteric pocket at the dimer interface of the integrase catalytic core domain.[1][2] This pocket is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), a cellular cofactor essential for efficient viral integration.[1][2][3]

The binding of an ALLINI to this site has a dual effect on the viral replication cycle:

  • Inhibition of Early-Stage Events: By competing with LEDGF/p75, ALLINIs can disrupt the tethering of the pre-integration complex (PIC) to the host chromatin, thereby inhibiting the integration of viral DNA into the host genome.[4]

  • Disruption of Late-Stage Events: More significantly, ALLINIs induce aberrant multimerization of integrase, leading to the formation of defective viral particles.[1][3][4] This ultimately results in the production of non-infectious virions.[1][3]

This multimodal mechanism of action makes ALLINIs a compelling area of research for the development of new HIV therapies.

ALLINI_Mechanism_of_Action cluster_early_phase Early Phase of Infection cluster_late_phase Late Phase of Replication HIV_Entry HIV Entry and Reverse Transcription PIC_Formation Pre-integration Complex (PIC) Formation HIV_Entry->PIC_Formation Nuclear_Import Nuclear Import of PIC PIC_Formation->Nuclear_Import Integration Viral DNA Integration Nuclear_Import->Integration LEDGF/p75-mediated tethering Provirus Provirus Integration->Provirus Transcription_Translation Provirus Transcription and Translation Virion_Assembly Virion Assembly and Budding Transcription_Translation->Virion_Assembly Maturation Virion Maturation Virion_Assembly->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion Defective_Virion Non-infectious Defective Virion ALLINI ALLINI ALLINI->Integration Inhibits Integrase Integrase ALLINI->Integrase Binds to allosteric site Aberrant_Multimerization Aberrant Integrase Multimerization ALLINI->Aberrant_Multimerization Induces Aberrant_Multimerization->Maturation Disrupts Antiviral_Assay_Workflow Start Start Cell_Culture Culture MT-2 cells Start->Cell_Culture Compound_Dilution Prepare serial dilutions of ALLINI Start->Compound_Dilution Infection Infect MT-2 cells with HIV-1 Cell_Culture->Infection Plating Plate infected cells with ALLINI dilutions Compound_Dilution->Plating Infection->Plating Incubation Incubate for 3-7 days Plating->Incubation Quantification Quantify viral replication (p24 ELISA or Luciferase assay) Incubation->Quantification Data_Analysis Calculate % inhibition and determine EC50 Quantification->Data_Analysis End End Data_Analysis->End

References

A Head-to-Head Comparison of GSK3739936 and Raltegravir in HIV Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two distinct HIV integrase inhibitors: GSK3739936, an allosteric inhibitor, and raltegravir, an integrase strand transfer inhibitor (INSTI). This document synthesizes available preclinical data, details their disparate mechanisms of action, and outlines the experimental methodologies used in their evaluation.

Executive Summary

This compound and raltegravir represent two different classes of HIV integrase inhibitors, each with a unique mechanism for disrupting viral replication. Raltegravir, a well-established antiretroviral, directly targets the catalytic site of the integrase enzyme to block the strand transfer step of viral DNA integration into the host genome. In contrast, this compound is an allosteric inhibitor that binds to a different site on the integrase, inducing aberrant multimerization and leading to the production of non-infectious viral particles. While direct comparative studies are limited, available in vitro data suggests both compounds are potent inhibitors of HIV-1.

Data Presentation

The following tables summarize the available quantitative data for this compound and raltegravir from various in vitro studies. It is important to note that these values were not obtained from a head-to-head comparative study and experimental conditions may have varied.

Table 1: In Vitro Potency Against Wild-Type HIV-1

CompoundTargetAssay TypeIC50 (nM)EC50 (nM)Cytotoxicity (CC50, µM)
This compound HIV-1 Allosteric IntegraseBiochemical Assay11.1[1]->20 (in MT-2 cells)[1]
Cell-Based Assay-1.7[1]
Raltegravir HIV-1 IntegraseBiochemical Assay (purified integrase)2 - 7[2][3]--
Cell-Based Assay (Wild-type isolates)9.15 (median)[4]--
Cell-Based Assay (50% human serum)31 (IC95)[5]--

Note: IC50 (50% inhibitory concentration) in biochemical assays measures the concentration of the drug required to inhibit the activity of the isolated enzyme by 50%. EC50 (50% effective concentration) in cell-based assays measures the concentration of the drug required to inhibit viral replication in cell culture by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes the death of 50% of cells in a culture. A higher CC50 value indicates lower cytotoxicity.

Mechanism of Action

The fundamental difference between this compound and raltegravir lies in their mechanism of action.

Raltegravir: Integrase Strand Transfer Inhibition

Raltegravir is a first-in-class integrase strand transfer inhibitor (INSTI).[3] It acts by binding to the catalytic site of the HIV-1 integrase, chelating essential divalent metal ions (Mg2+) required for its enzymatic activity.[5] This binding prevents the covalent insertion, or "strand transfer," of the viral DNA into the host cell's chromosome, a critical step for viral replication.[2][6][7]

This compound: Allosteric Integrase Inhibition

This compound is an allosteric HIV-1 integrase inhibitor (ALLINI).[1] Unlike INSTIs, ALLINIs do not bind to the catalytic site. Instead, they bind to a distinct pocket at the interface of two integrase monomers.[8][9] This binding event promotes aberrant multimerization of the integrase enzyme, leading to the formation of defective viral particles that are unable to replicate.[8][10] This novel mechanism of action gives ALLINIs a different resistance profile compared to INSTIs.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the distinct mechanisms of action of raltegravir and this compound, as well as a general workflow for evaluating HIV inhibitors in vitro.

Raltegravir_Mechanism cluster_host_cell Host Cell Viral_DNA Viral DNA Integration Integration Viral_DNA->Integration Strand Transfer Integrase HIV-1 Integrase Integrase->Integration Host_DNA Host Chromosome Host_DNA->Integration Provirus Provirus Integration->Provirus Raltegravir Raltegravir Raltegravir->Integration Inhibits

Figure 1: Mechanism of action of Raltegravir.

GSK3739936_Mechanism cluster_virion_assembly Virion Assembly Integrase_Monomers Integrase Monomers Proper_Multimerization Proper Multimerization Integrase_Monomers->Proper_Multimerization Aberrant_Multimerization Aberrant Multimerization Integrase_Monomers->Aberrant_Multimerization Promotes Functional_Virion Functional Virion Proper_Multimerization->Functional_Virion This compound This compound This compound->Integrase_Monomers Binds to dimer interface Defective_Virion Defective Virion Aberrant_Multimerization->Defective_Virion

Figure 2: Mechanism of action of this compound.

HIV_Inhibition_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., MT-2, CEM-SS) HIV_Infection 2. HIV-1 Infection Cell_Culture->HIV_Infection Drug_Treatment 3. Treatment with Inhibitor (e.g., this compound or Raltegravir) HIV_Infection->Drug_Treatment Incubation 4. Incubation Drug_Treatment->Incubation Quantification 5. Quantification of Viral Replication (e.g., p24 ELISA, Luciferase Assay) Incubation->Quantification Data_Analysis 6. Data Analysis (IC50 / EC50 Determination) Quantification->Data_Analysis

Figure 3: General workflow for in vitro HIV inhibition assays.

Experimental Protocols

Detailed experimental protocols for the evaluation of these compounds are often proprietary or found within the supplementary materials of publications. However, based on the available literature, the following methodologies are commonly employed:

In Vitro Antiviral Activity Assay (Cell-Based)

  • Cell Lines: Human T-cell lines susceptible to HIV-1 infection, such as MT-2 or CEM-SS cells, are commonly used.

  • Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) or clinical isolates are used to infect the cells.

  • Inhibitor Preparation: this compound and raltegravir are serially diluted to a range of concentrations.

  • Infection and Treatment: Cells are infected with a known amount of virus in the presence or absence of the inhibitors.

  • Incubation: The treated and infected cells are incubated for a period of 3-7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral protein (e.g., p24 antigen) in the cell culture supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) or by measuring the activity of a reporter gene (e.g., luciferase) engineered into the virus.

  • Data Analysis: The concentration of the inhibitor that reduces viral replication by 50% (EC50) is calculated from the dose-response curve.

Integrase Strand Transfer Assay (Biochemical)

  • Reagents: This assay uses purified recombinant HIV-1 integrase enzyme, a labeled DNA substrate that mimics the viral DNA end, and a target DNA.

  • Reaction: The integrase enzyme, DNA substrate, and the inhibitor (at various concentrations) are incubated together.

  • Strand Transfer Initiation: The strand transfer reaction is initiated by the addition of the target DNA.

  • Product Detection: The products of the strand transfer reaction are separated by gel electrophoresis and detected.

  • Data Analysis: The concentration of the inhibitor that reduces the strand transfer activity by 50% (IC50) is determined.

Cytotoxicity Assay

  • Cell Culture: Uninfected cells (the same cell line used in the antiviral assay) are cultured.

  • Treatment: The cells are treated with the same range of inhibitor concentrations used in the antiviral assay.

  • Incubation: The cells are incubated for the same duration as the antiviral assay.

  • Viability Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTT or XTT assay) that measures mitochondrial activity, which is proportional to the number of living cells.

  • Data Analysis: The concentration of the inhibitor that reduces cell viability by 50% (CC50) is calculated.

Conclusion

This compound and raltegravir are both potent inhibitors of HIV-1 but operate through distinct mechanisms. Raltegravir's established efficacy and safety profile as an INSTI make it a cornerstone of antiretroviral therapy. This compound, as an ALLINI, represents a novel approach to HIV treatment that may offer advantages in overcoming resistance to existing drug classes. Further head-to-head preclinical and clinical studies are necessary to fully elucidate the comparative efficacy and safety of these two compounds. The different mechanisms of action also suggest potential for synergistic effects when used in combination, a promising avenue for future research in HIV therapy.

References

A Comparative Analysis of GSK3739936 and Dolutegravir in HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical allosteric HIV-1 integrase inhibitor (ALLINI), GSK3739936, and the clinically approved integrase strand transfer inhibitor (INSTI), dolutegravir. While both compounds target the HIV-1 integrase enzyme, they do so through distinct mechanisms, leading to different developmental and clinical profiles. Dolutegravir is a cornerstone of current antiretroviral therapy, whereas the development of this compound was terminated during preclinical stages due to adverse toxicological findings.

Mechanism of Action: A Tale of Two Inhibitors

Dolutegravir and this compound represent two different classes of integrase inhibitors, each with a unique approach to disrupting the HIV-1 replication cycle.

Dolutegravir: An Integrase Strand Transfer Inhibitor (INSTI)

Dolutegravir functions by binding to the active site of the HIV-1 integrase enzyme.[1][2][3] This action specifically blocks the strand transfer step of retroviral DNA integration into the host cell's genome, a crucial stage in the HIV replication cycle.[1][2][3] By preventing the integration of viral DNA, dolutegravir effectively halts viral replication.[2]

Dolutegravir_Mechanism cluster_host_cell Host Cell HIV_RNA HIV RNA RT Reverse Transcription HIV_RNA->RT Viral_DNA Viral DNA PIC Pre-Integration Complex Viral_DNA->PIC RT->Viral_DNA Integrase Integrase Integrase->PIC Integration Integration PIC->Integration Strand Transfer Host_DNA Host DNA Integration->Host_DNA Provirus Proviral DNA Dolutegravir Dolutegravir Dolutegravir->Integration Inhibits

Figure 1: Mechanism of Action of Dolutegravir.

This compound: An Allosteric Integrase Inhibitor (ALLINI)

This compound employs a novel mechanism of action by binding to an allosteric site on the HIV-1 integrase enzyme, at the interface of two integrase monomers.[4][5] This binding event promotes aberrant integrase multimerization, leading to the production of replication-deficient viral particles.[5][6] Unlike INSTIs, ALLINIs do not directly compete with the viral DNA for the active site.

GSK3739936_Mechanism cluster_virion_assembly Virion Assembly Integrase_Monomer Integrase Monomer Integrase_Dimer Functional Integrase Dimer Integrase_Monomer->Integrase_Dimer Dimerization Aberrant_Multimer Aberrant Integrase Multimer Integrase_Dimer->Aberrant_Multimer Promotes Virion_Core Normal Virion Core Integrase_Dimer->Virion_Core Defective_Core Defective Virion Core Aberrant_Multimer->Defective_Core Infectious_Virion Infectious Virion Virion_Core->Infectious_Virion NonInfectious_Virion Non-Infectious Virion Defective_Core->NonInfectious_Virion This compound This compound This compound->Aberrant_Multimer

Figure 2: Mechanism of Action of this compound.

Preclinical Profile of this compound

This compound demonstrated promising in vitro potency and a favorable pharmacokinetic profile in preclinical species. However, its development was halted due to adverse findings in rat toxicology studies.

Parameter This compound
Mechanism of Action Allosteric HIV-1 Integrase Inhibitor (ALLINI)
In Vitro Potency Showed excellent potency against various 124/125 polymorphs of HIV-1 integrase.[4][5]
Pharmacokinetics Exhibited a good pharmacokinetic profile in preclinical species, suggesting the potential for a low predicted human efficacious dose.[5]
Toxicology Findings in rat toxicology studies, specifically lipid vacuolation in the liver and kidneys at a dose of 500 mg/kg/day, precluded further development.[7]

Experimental Protocol: In Vivo Rat Toxicology Study While specific details of the protocol are proprietary, a general methodology for such a study would involve:

  • Animal Model: Sprague-Dawley rats.

  • Dosing: Oral administration of this compound at varying dose levels (e.g., 50, 150, and 500 mg/kg/day) for a specified duration (e.g., 14 or 28 days).

  • Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis.

  • Endpoint: At the end of the study, a full necropsy is performed, and tissues (including liver and kidneys) are collected for histopathological examination to identify any microscopic changes, such as the observed lipid vacuolation.

Clinical Efficacy of Dolutegravir

Dolutegravir has demonstrated robust and sustained efficacy in numerous clinical trials involving both treatment-naïve and treatment-experienced adults with HIV-1 infection.

Table 1: Efficacy of Dolutegravir in Treatment-Naïve Adults with HIV-1

Trial Treatment Arms Week 48 Virologic Suppression (HIV-1 RNA <50 copies/mL) Week 96 Virologic Suppression (HIV-1 RNA <50 copies/mL)
SINGLE Dolutegravir + Abacavir/Lamivudine88%80%
Efavirenz/Tenofovir/Emtricitabine81%72%
SPRING-2 Dolutegravir 50 mg once daily + 2 NRTIs88%81%
Raltegravir 400 mg twice daily + 2 NRTIs85%76%
FLAMINGO Dolutegravir 50 mg once daily + 2 NRTIs90%80%
Darunavir/Ritonavir 800/100 mg once daily + 2 NRTIs83%68%

Table 2: Efficacy of Dolutegravir in Treatment-Experienced (Integrase-Naïve) Adults with HIV-1

Trial Treatment Arms Week 48 Virologic Suppression (HIV-1 RNA <50 copies/mL)
SAILING Dolutegravir 50 mg once daily + Optimized Background Regimen (OBR)71%
Raltegravir 400 mg twice daily + OBR64%

Experimental Protocol: SINGLE Study (Illustrative Example)

  • Study Design: A Phase III, randomized, double-blind, active-controlled, non-inferiority trial.

  • Participants: 833 treatment-naïve adults with HIV-1 infection.

  • Randomization: Participants were randomized 1:1 to receive either a fixed-dose combination of dolutegravir (50 mg), abacavir (600 mg), and lamivudine (300 mg) once daily, or a fixed-dose combination of efavirenz (600 mg), tenofovir disoproxil fumarate (300 mg), and emtricitabine (200 mg) once daily.

  • Primary Endpoint: The proportion of participants with a plasma HIV-1 RNA level of less than 50 copies per milliliter at week 48.

  • Secondary Endpoints: Included the change from baseline in CD4+ T-cell count, the development of virologic resistance, and safety and tolerability.

SINGLE_Trial_Workflow Screening Screening of Treatment-Naïve HIV-1 Infected Adults Randomization Randomization (1:1) Screening->Randomization Arm_A Dolutegravir + Abacavir/Lamivudine (Once Daily) Randomization->Arm_A Arm_B Efavirenz/Tenofovir/Emtricitabine (Once Daily) Randomization->Arm_B Follow_Up Follow-up Period Arm_A->Follow_Up Arm_B->Follow_Up Week_48 Primary Endpoint Analysis (Week 48) Follow_Up->Week_48 Week_96 Secondary Endpoint Analysis (Week 96) Week_48->Week_96 Final_Analysis Final Analysis Week_96->Final_Analysis

Figure 3: Simplified Workflow of the SINGLE Clinical Trial.

Comparative Summary

Feature This compound Dolutegravir
Drug Class Allosteric Integrase Inhibitor (ALLINI)Integrase Strand Transfer Inhibitor (INSTI)
Mechanism Promotes aberrant integrase multimerizationBlocks the strand transfer step of integration
Development Stage Preclinical (terminated)Clinically Approved and Widely Used
Efficacy Data In vitro and preclinical animal modelsExtensive Phase II/III clinical trial data in humans
Safety Profile Adverse toxicological findings in rats (lipid vacuolation)Generally well-tolerated with a favorable safety profile in humans.[8]
Resistance Retains activity against viruses with mutations conferring resistance to INSTIsHigh barrier to resistance

Conclusion

This compound and dolutegravir, while both targeting HIV-1 integrase, exemplify the divergence between a promising preclinical candidate and a successful clinical therapeutic. This compound's novel allosteric mechanism of action presented a potential new avenue for antiretroviral therapy, particularly for viruses resistant to existing drug classes. However, insurmountable preclinical safety concerns halted its development.

In contrast, dolutegravir has established itself as a highly effective and generally safe core component of HIV-1 treatment regimens. Its potent antiviral activity, high barrier to resistance, and convenient once-daily dosing have made it a preferred agent in clinical practice. The journey of these two molecules underscores the rigorous and often unpredictable path of drug development, where promising in vitro activity must be matched by a clean safety profile to translate into clinical benefit.

References

Validating the Allosteric Mechanism of GSK3739936: A Comparative Guide to HIV-1 Integrase Allosteric Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of GSK3739936, an allosteric inhibitor of HIV-1 integrase, with other compounds in its class. The document outlines the allosteric mechanism of action, presents comparative experimental data, and provides detailed protocols for key validation assays.

Introduction to Allosteric HIV-1 Integrase Inhibition

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. While traditional integrase strand transfer inhibitors (INSTIs) target the enzyme's active site, a newer class of drugs, known as allosteric integrase inhibitors (ALLINIs), offers a distinct mechanism of action. ALLINIs bind to a pocket at the interface of two integrase monomers, a site that is also utilized by the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75. This binding event does not directly block the catalytic site but instead induces a conformational change in the integrase enzyme, promoting its aberrant multimerization. This leads to the production of replication-deficient viral particles, primarily by disrupting the late stages of the viral life cycle. This compound is a potent member of this class of inhibitors.

Comparative Analysis of Allosteric HIV-1 Integrase Inhibitors

This section compares the in vitro performance of this compound with other notable ALLINIs. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited. Variations in cell lines and assay protocols can influence the results.

Antiviral Potency and Cytotoxicity

The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for this compound and its alternatives. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

CompoundVirus StrainCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)
This compound HIV-1 (various)MT-2Potent (specific values not publicly detailed)>22N/A
BI-224436 HXB2PBMCs7.2 ± 3.9>120>16,667
NL4.3PBMCs14 ± 3.3>120>8,571
STP0404 NL4-3PBMCs0.41>10>24,390
NL4-3MT-43.65>10>2,740[1]
BDM-2 NL4-3MT-48.746-139>5,287
MUT871 NL4-3MT-43.146-139>14,838

N/A: Not available from the reviewed sources.

Preclinical Pharmacokinetics in Rats

This table provides a summary of key pharmacokinetic parameters for selected ALLINIs from preclinical studies in rats. These parameters are crucial for predicting the drug's behavior in a living organism.

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)Bioavailability (%)
This compound N/AN/AN/AN/AN/A
BI-224436 N/AOralN/AN/A54[2]
STP0404 10Oral1,230250.6[1]

N/A: Not available from the reviewed sources.

Mechanism of Action: Signaling Pathway

The primary mechanism of ALLINIs involves the allosteric modulation of HIV-1 integrase, leading to its hyper-multimerization and subsequent disruption of viral maturation.

Allosteric_Inhibition_of_HIV1_Integrase cluster_virus HIV-1 Virion cluster_host Host Cell cluster_inhibition Allosteric Inhibition IN_dimer Integrase Dimer Aberrant_Multimer Aberrant Integrase Multimer IN_dimer->Aberrant_Multimer Binding Productive_Infection Productive Infection IN_dimer->Productive_Infection Normal Function vRNA Viral RNA vRNA->IN_dimer Interaction GagPol Gag-Pol Polyprotein GagPol->IN_dimer Processing LEDGF LEDGF/p75 LEDGF->IN_dimer Binds to (Allosteric Site) This compound This compound (ALLINI) This compound->IN_dimer This compound->Aberrant_Multimer Induces NonInfectious_Virion Non-Infectious Virion Aberrant_Multimer->NonInfectious_Virion Leads to

Caption: Allosteric inhibition of HIV-1 Integrase by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of allosteric integrase inhibitors are provided below.

Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)

This assay quantifies the production of HIV-1 p24 antigen in cell culture supernatants, which is a marker of viral replication.

Workflow:

p24_Antigen_Assay_Workflow A Seed target cells (e.g., MT-4, PBMCs) in 96-well plates B Add serial dilutions of test compound (e.g., this compound) A->B C Infect cells with HIV-1 B->C D Incubate for 5-7 days C->D E Collect cell culture supernatant D->E F Perform HIV-1 p24 Antigen ELISA E->F G Measure absorbance and calculate p24 concentration F->G H Determine EC50 value G->H

Caption: Workflow for determining antiviral activity using a p24 antigen assay.

Protocol:

  • Cell Seeding: Seed human T-cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) in 96-well microtiter plates at an appropriate density.

  • Compound Addition: Prepare serial dilutions of the test compounds (this compound and alternatives) in culture medium and add them to the wells. Include a no-drug control.

  • Infection: Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatants.

  • p24 ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.

    • Wash the plate and block with a suitable blocking buffer.

    • Add the collected cell culture supernatants and a series of p24 antigen standards to the wells and incubate.

    • Wash the plate and add a biotinylated detector antibody against p24.

    • Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the p24 standards. Use the standard curve to determine the p24 concentration in the culture supernatants. The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of p24 inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Integrase-LEDGF/p75 Interaction Assay (HTRF)

This biochemical assay measures the ability of a compound to disrupt the interaction between HIV-1 integrase and the host protein LEDGF/p75.

Workflow:

HTRF_Interaction_Assay_Workflow A Prepare reaction mix with tagged Integrase and tagged LEDGF/p75 B Add serial dilutions of test compound A->B C Incubate to allow for binding B->C D Add HTRF detection reagents (anti-tag antibodies labeled with donor and acceptor fluorophores) C->D E Incubate to allow for antibody binding D->E F Read the plate on an HTRF-compatible reader E->F G Calculate the HTRF ratio F->G H Determine IC50 value G->H

Caption: Workflow for the HTRF-based Integrase-LEDGF/p75 interaction assay.

Protocol:

  • Reagent Preparation: Use purified recombinant HIV-1 integrase (e.g., tagged with 6xHis) and the integrase-binding domain (IBD) of LEDGF/p75 (e.g., tagged with GST or FLAG).

  • Compound Addition: In a low-volume 384-well plate, add serial dilutions of the test compounds.

  • Protein Incubation: Add the tagged integrase and LEDGF/p75-IBD to the wells. Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for the interaction to reach equilibrium.

  • Detection Reagent Addition: Add the HTRF detection reagents, which consist of an anti-tag antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and another anti-tag antibody conjugated to an acceptor fluorophore (e.g., XL665).

  • Incubation: Incubate the plate for a period (e.g., 1-2 hours) at room temperature to allow the antibodies to bind to their respective tags.

  • Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal). The IC50 value, the concentration of the compound that inhibits the interaction by 50%, is determined by plotting the HTRF ratio against the log of the compound concentration and fitting the data to a dose-response curve.

Integrase Multimerization Assay (HTRF)

This assay quantifies the ability of a compound to induce the aberrant multimerization of HIV-1 integrase.

Workflow:

HTRF_Multimerization_Assay_Workflow A Prepare reaction mix with two differently tagged populations of Integrase B Add serial dilutions of test compound A->B C Incubate to induce multimerization B->C D Add HTRF detection reagents (anti-tag antibodies labeled with donor and acceptor fluorophores) C->D E Incubate to allow for antibody binding D->E F Read the plate on an HTRF-compatible reader E->F G Calculate the HTRF ratio F->G H Determine EC50 value for multimerization G->H

Caption: Workflow for the HTRF-based Integrase multimerization assay.

Protocol:

  • Reagent Preparation: Use two preparations of purified recombinant HIV-1 integrase, each with a different tag (e.g., 6xHis-tagged integrase and FLAG-tagged integrase).

  • Compound Addition: In a low-volume 384-well plate, add serial dilutions of the test compounds.

  • Integrase Incubation: Add a mixture of the two tagged integrase proteins to the wells. Incubate for a specified time (e.g., 60 minutes) at room temperature to allow the compound to induce multimerization.

  • Detection Reagent Addition: Add the HTRF detection reagents, consisting of an anti-6xHis antibody conjugated to a donor fluorophore and an anti-FLAG antibody conjugated to an acceptor fluorophore.

  • Incubation: Incubate the plate for a period (e.g., 1-2 hours) at room temperature.

  • Signal Reading: Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: Calculate the HTRF ratio. The EC50 value for multimerization, the concentration of the compound that induces 50% of the maximal multimerization signal, is determined by plotting the HTRF ratio against the log of the compound concentration.

Conclusion

This compound is a potent allosteric inhibitor of HIV-1 integrase that operates through a mechanism of inducing aberrant integrase multimerization. Comparative analysis with other ALLINIs, such as BI-224436 and STP0404, highlights the potent antiviral activity of this class of compounds. The experimental protocols provided in this guide offer a framework for the validation and characterization of novel allosteric inhibitors. Further head-to-head studies are warranted to provide a more definitive comparison of the performance and preclinical safety profiles of these promising antiretroviral agents.

References

Comparative Preclinical Analysis of GSK3739936: An Allosteric HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the preclinical data for GSK3739936, a novel allosteric HIV-1 integrase inhibitor (ALLINI), reveals a promising in vitro antiviral potency but also highlights potential safety concerns that have impeded its clinical development. This guide provides a comparative analysis of this compound against other notable ALLINIs, including BI-224436, STP0404, and GS-9822, offering researchers, scientists, and drug development professionals a comprehensive overview of its preclinical profile based on available experimental data.

This compound belongs to a class of antiretroviral compounds that function through a distinct mechanism of action. Unlike integrase strand transfer inhibitors (INSTIs), ALLINIs bind to a pocket at the dimer interface of the HIV-1 integrase enzyme. This binding event promotes aberrant integrase multimerization, leading to the production of non-infectious viral particles.[1][2][3] This novel mechanism offers the potential to overcome resistance to existing classes of antiretroviral drugs.

In Vitro Antiviral Activity and Cytotoxicity

A critical aspect of preclinical evaluation is the determination of a compound's potency against the virus and its potential for cellular toxicity. The following table summarizes the available in vitro data for this compound and its comparators. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between different studies.

CompoundHIV-1 Strain(s)Cell LineEC50 (nM)CC50 (µM)Therapeutic Index (CC50/EC50)
This compound PolymorphsNot SpecifiedPotent (specific values not consistently reported)Not SpecifiedNot Specified
BI-224436 HXB2, NL4.3PBMCs<15>90>6000
STP0404 NL4-3, 89.6PBMCs, CEMx1740.41 - 1.4>10>25,000
GS-9822 IIIb, NL4.3MT-4Low nanomolarLower than CX14442 (a related compound)High

Pharmacokinetic Profiles

The pharmacokinetic (PK) properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for establishing a viable dosing regimen. Preclinical PK studies are typically conducted in various animal models.

CompoundSpeciesKey PK Parameters
This compound RatA lead compound related to this compound showed a good PK profile, but development was halted due to toxicology findings.[2][3] A newer lead compound demonstrated improved rat IV/PO PK compared to this compound.[4]
BI-224436 Rat, Monkey, DogExcellent pharmacokinetic profiles with good oral bioavailability (F=54% in rats, 82% in monkeys, 81% in dogs).[4][5][6]
STP0404 Rat, DogRapidly absorbed with high to intermediate oral bioavailability (92.8% in rats and 50.6% in dogs).[7]
GS-9822 Not SpecifiedFavorable pharmacokinetic properties with low systemic clearance in rats, dogs, and monkeys have been reported for related compounds.

Toxicology Findings

Safety is a paramount concern in drug development. Preclinical toxicology studies aim to identify potential adverse effects.

CompoundSpeciesKey Toxicology Findings
This compound RatCaused lipid vacuolation in the liver and kidneys at a dose of 500 mg/kg/day.[1] A related lead compound also showed adverse findings in rat toxicology studies.[2][3]
BI-224436 Human (Phase I)Reported to be safe and well-tolerated in a Phase I single ascending dose study.[1]
STP0404 Rat, DogReported to be safe and well-tolerated in both rat and dog toxicology studies and has advanced to Phase I clinical trials.[1][7]
GS-9822 Cynomolgus MonkeyCaused dose-dependent vacuolation of the urothelium of the kidney, bladder, and ureter.[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of allosteric HIV-1 integrase inhibitors like this compound.

ALLINI_Mechanism cluster_virus HIV-1 Replication Cycle cluster_drug ALLINI Intervention HIV_RNA Viral RNA RT Reverse Transcription HIV_RNA->RT Viral_DNA Viral DNA RT->Viral_DNA PIC Pre-integration Complex Viral_DNA->PIC IN Integrase (Dimer) IN->PIC Aberrant_Multimer Aberrant IN Multimer IN->Aberrant_Multimer Promotes aberrant multimerization Integration Integration into Host DNA PIC->Integration Provirus Provirus Integration->Provirus Transcription Transcription & Translation Provirus->Transcription Virion_Assembly Virion Assembly & Maturation Transcription->Virion_Assembly New_Virion New Virion Virion_Assembly->New_Virion Non_Infectious_Virion Non-infectious Virion Virion_Assembly->Non_Infectious_Virion ALLINI This compound (ALLINI) ALLINI->IN Binds to dimer interface Aberrant_Multimer->Virion_Assembly Disrupts

Caption: Mechanism of action of this compound and other ALLINIs.

Experimental Workflows

The preclinical evaluation of this compound and its alternatives involves a series of in vitro and in vivo experiments. The following diagrams depict generalized workflows for key assays.

In Vitro Antiviral Activity Assay

Antiviral_Assay_Workflow cluster_workflow In Vitro Antiviral Assay Workflow start Start plate_cells Plate susceptible cells (e.g., MT-2, PBMCs) start->plate_cells add_compound Add serial dilutions of This compound or comparator plate_cells->add_compound infect_cells Infect cells with HIV-1 add_compound->infect_cells incubate Incubate for a defined period infect_cells->incubate measure_replication Measure viral replication (e.g., p24 ELISA, luciferase assay) incubate->measure_replication calculate_ec50 Calculate EC50 measure_replication->calculate_ec50 end End calculate_ec50->end

Caption: Generalized workflow for in vitro antiviral activity assays.

In Vivo Pharmacokinetic Study

PK_Study_Workflow cluster_workflow In Vivo Pharmacokinetic Study Workflow start Start animal_dosing Administer compound to animal models (e.g., rats, dogs) (IV and/or PO) start->animal_dosing collect_samples Collect blood samples at various time points animal_dosing->collect_samples analyze_samples Analyze plasma concentrations of the compound (e.g., LC-MS/MS) collect_samples->analyze_samples calculate_params Calculate PK parameters (AUC, Cmax, T1/2, F) analyze_samples->calculate_params end End calculate_params->end

Caption: Generalized workflow for in vivo pharmacokinetic studies.

Experimental Protocols

Detailed, standardized protocols for the preclinical evaluation of this compound are not publicly available in their entirety. However, based on the literature, the following provides an overview of the methodologies typically employed for key experiments.

HIV-1 Antiviral Activity Assay in MT-2 Cells

This assay is commonly used to determine the potency of antiviral compounds.

  • Cell Preparation: MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured and maintained in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

  • Compound Dilution: The test compound (e.g., this compound) is serially diluted to a range of concentrations.

  • Assay Setup: MT-2 cells are seeded into 96-well plates. The diluted compound is then added to the wells.

  • Viral Infection: A laboratory-adapted strain of HIV-1 is added to the wells.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for a period of 4-7 days to allow for viral replication.

  • Measurement of Viral Replication: The extent of viral replication is quantified. A common method is the measurement of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[8] Alternatively, reporter gene assays, such as those using luciferase, can be employed.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the compound concentration.

In Vivo Pharmacokinetic Studies in Rats

These studies are essential for understanding the ADME properties of a drug candidate.

  • Animal Acclimatization: Male Sprague-Dawley or Wistar rats are typically used and are acclimated to the laboratory conditions for at least one week prior to the study.

  • Compound Formulation: The compound is formulated in a suitable vehicle for intravenous (IV) and oral (PO) administration.

  • Dosing:

    • IV Administration: The compound is administered as a single bolus injection into a tail vein.

    • PO Administration: The compound is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the compound in the plasma samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key PK parameters, including the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and oral bioavailability (%F).[9][10][11]

Preclinical Toxicology Assessment

Toxicology studies are performed to evaluate the safety of a drug candidate.

  • Dose Range-Finding Studies: Preliminary studies are conducted to determine the dose levels for the definitive toxicology studies.

  • Definitive Toxicology Studies:

    • Species Selection: Studies are typically conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey).

    • Dosing: The compound is administered daily for a specified duration (e.g., 7, 14, or 28 days) at multiple dose levels (low, mid, and high) along with a vehicle control group.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight, food consumption, and water intake are recorded regularly.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected, processed, and examined microscopically by a veterinary pathologist to identify any treatment-related changes.[12][13][14]

Conclusion

This compound demonstrates the characteristic mechanism of action of an allosteric HIV-1 integrase inhibitor with potent in vitro antiviral activity. However, preclinical toxicology studies revealed safety concerns, specifically lipid vacuolation in the liver and kidneys of rats, which have likely hindered its further development.[1] In comparison, other ALLINIs such as BI-224436 and STP0404 have shown more favorable safety profiles in preclinical and early clinical studies.[1] The data presented in this guide underscores the critical importance of a comprehensive preclinical evaluation, encompassing not only efficacy but also a thorough assessment of the pharmacokinetic and toxicological properties of a drug candidate. While the novel mechanism of ALLINIs holds promise for future HIV therapies, overcoming the safety hurdles observed with compounds like this compound will be crucial for the successful clinical translation of this class of inhibitors.

References

Head-to-head comparison of ALLINIs in development

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in antiretroviral therapy is emerging with the development of Allosteric Integrase Inhibitors (ALLINIs), a novel class of compounds designed to combat HIV-1. These agents employ a unique mechanism of action that sets them apart from currently approved integrase strand transfer inhibitors (INSTIs), offering potential advantages against drug-resistant viral strains. This guide provides a head-to-head comparison of key ALLINIs in development, supported by available preclinical and clinical data, to offer researchers and drug development professionals a clear overview of the landscape.

Mechanism of Action: A Dual-Pronged Attack

ALLINIs, also known as Non-Catalytic Site Integrase Inhibitors (NCINIs) or Integrase-LEDGF Allosteric Inhibitors (INLAIs), function through a distinct, multimodal mechanism.[1][2] They bind to a non-catalytic site on the HIV-1 integrase (IN) enzyme, specifically within the pocket at the catalytic core domain (CCD) dimer interface that is normally occupied by the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1][2][3]

This interaction has two primary antiviral consequences:

  • Late-Stage Inhibition (Primary Mechanism): The binding of an ALLINI acts as a "molecular glue," inducing aberrant hyper-multimerization of the integrase enzyme within viral particles during maturation.[2][4][5] This abnormal aggregation of IN disrupts its interaction with the viral RNA genome, leading to the formation of defective, non-infectious virions with mislocalized ribonucleoprotein complexes.[6][7] These malformed viral particles are unable to complete reverse transcription in a new host cell.[8] This late-stage effect is considered the primary and most potent mechanism of action for ALLINIs.[4][8][9]

  • Early-Stage Inhibition: By occupying the LEDGF/p75 binding pocket, ALLINIs competitively inhibit the interaction between integrase and this essential host cofactor.[1][3] LEDGF/p75 is crucial for tethering the viral pre-integration complex to the host chromatin, guiding the integration of viral DNA into transcriptionally active regions of the host genome.[3] By blocking this interaction, ALLINIs can inhibit the integration step in the early phase of the HIV-1 replication cycle, albeit with lower potency than their late-stage effect.[3]

This dual mechanism gives ALLINIs a high barrier to resistance and allows them to remain effective against HIV-1 strains that have developed resistance to traditional INSTIs.[10]

ALLINI_Mechanism cluster_late Late Stage (Virion Maturation) cluster_early Early Stage (Host Cell) ALLINI_late ALLINI IN_Monomer Integrase (IN) Monomers ALLINI_late->IN_Monomer Binds to IN IN_Aberrant Aberrant IN Hyper-Multimerization IN_Monomer->IN_Aberrant Induces Defective_Virion Defective, Non-Infectious Virion Produced IN_Aberrant->Defective_Virion Leads to ALLINI_early ALLINI IN_PIC Integrase in Pre-Integration Complex (PIC) ALLINI_early->IN_PIC Competitively Binds Chromatin Host Chromatin IN_PIC->Chromatin Tethering Inhibited Integration_Blocked Viral DNA Integration Blocked IN_PIC->Integration_Blocked LEDGF Host Factor LEDGF/p75 LEDGF->IN_PIC Binds to

Caption: Dual mechanism of action of Allosteric Integrase Inhibitors (ALLINIs).

Head-to-Head Comparison of Developmental ALLINIs

Several ALLINI candidates are currently under investigation, with Pirmitegravir being the most advanced. The following tables summarize the available quantitative data for key compounds.

Table 1: Antiviral Activity (EC50/EC90)

This table outlines the concentration of the compound required to inhibit 50% (EC50) or 90% (EC90) of viral replication in cell-based assays. Lower values indicate higher potency.

CompoundHIV-1 StrainCell LineEC50 (nM)EC90 (nM)Reference
Pirmitegravir (STP0404) NL4-3PBMCs0.41-[6]
BDM-2 NL4-3MT-48.7-[5][11]
HXB2MT-44.5-[5][11]
MUT871 NL4-3MT-43.1-[5][11]
HXB2MT-41.4-[5][11]
BI-224436 NL4-3MT-4120-[5][11]
HXB2MT-4140-[5][11]
JTP-0157602 Various--138 (serum-shifted)[12]

Note: Experimental conditions such as cell type and viral strain can significantly impact EC50 values, making direct cross-study comparisons challenging.

Table 2: Biochemical Activity (IC50/AC50)

This table shows the concentration of the compound required to achieve 50% of the maximal effect in biochemical assays, either inhibiting the IN-LEDGF/p75 interaction (IC50) or activating IN multimerization (AC50).

CompoundIN-LEDGF/p75 Interaction IC50 (nM)IN Multimerization AC50 (nM)Reference
Pirmitegravir (STP0404) 20-[6]
BDM-2 5020[5][11]
MUT871 1422[5][11]
BI-224436 9034[5][11]
S-I-82 82047[5][11]

Resistance Profiles

A critical advantage of ALLINIs is their potential to be effective against viruses resistant to other antiretroviral classes. Resistance to ALLINIs themselves has been selected for in vitro. Mutations typically arise in or near the ALLINI binding pocket on the integrase CCD.

Commonly reported resistance-associated mutations include:

  • A128T: Frequently detected against various ALLINI chemotypes.[3][10]

  • Y99H: Selected for by Pirmitegravir (STP0404).[6]

Notably, the combination of Y99H and A128T confers substantial resistance to Pirmitegravir.[13][14] However, next-generation compounds are being developed with improved potency against these resistant variants.[13] Pirmitegravir-resistant viruses carrying Y99H/A128T mutations show cross-resistance to the quinoline-based ALLINI BI-224436.[6]

Experimental Protocols

The data presented in this guide are derived from several key in vitro experiments designed to characterize the activity of ALLINIs.

Antiviral Activity Assay

This cell-based assay measures the ability of a compound to inhibit HIV-1 replication.

  • Objective: To determine the EC50 value of an ALLINI.

  • Methodology:

    • Permissive cells (e.g., human Peripheral Blood Mononuclear Cells (PBMCs) or MT-4 T-lymphoblastoid cells) are cultured.

    • Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) in the presence of serial dilutions of the test compound.

    • After a set incubation period (typically 3-5 days), the level of viral replication is quantified.

    • Quantification is commonly performed by measuring the amount of p24 capsid protein in the culture supernatant via an enzyme-linked immunosorbent assay (ELISA) or by using reporter cell lines (e.g., TZM-bl) that express an indicator gene (like luciferase or β-galactosidase) upon viral infection.[15]

    • The EC50 is calculated as the compound concentration that reduces p24 levels or reporter gene activity by 50% compared to untreated, infected control cells.

Antiviral_Assay Cells Culture Permissive Cells (e.g., PBMCs, MT-4) Infection Infect cells with HIV-1 + Serial Dilutions of ALLINI Cells->Infection Incubation Incubate for 3-5 days Infection->Incubation Quantification Quantify Viral Replication (p24 ELISA or Reporter Gene) Incubation->Quantification Calculation Calculate EC50 Value Quantification->Calculation

Caption: General workflow for an in vitro HIV-1 antiviral activity assay.
IN-LEDGF/p75 Interaction Assay

This biochemical assay measures how effectively an ALLINI disrupts the binding of integrase to its host cofactor, LEDGF/p75.

  • Objective: To determine the IC50 value for the inhibition of the IN-LEDGF/p75 interaction.

  • Methodology: A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

    • Recombinant HIV-1 integrase and the integrase-binding domain (IBD) of LEDGF/p75 are tagged with two different fluorophores that form a FRET (Förster Resonance Energy Transfer) pair (e.g., a donor and an acceptor).

    • When IN and LEDGF/p75-IBD interact, the fluorophores are brought into close proximity, allowing for energy transfer and the generation of a specific fluorescent signal when the donor is excited.

    • The assay is performed in the presence of varying concentrations of the ALLINI.

    • The ALLINI competes with LEDGF/p75 for binding to IN, disrupting the interaction and causing a decrease in the HTRF signal.

    • The IC50 is the concentration of the ALLINI that reduces the HTRF signal by 50%.[5][16]

Integrase Multimerization Assay

This assay quantifies the primary mechanism of ALLINIs: the induction of aberrant integrase multimerization.

  • Objective: To determine the AC50 (Activation Concentration 50) value for IN multimerization.

  • Methodology: An HTRF-based assay is also used for this purpose.

    • Two populations of recombinant full-length IN protein are prepared, each labeled with a different HTRF fluorophore (donor or acceptor).[6]

    • In the absence of an ALLINI, the proteins exist primarily as monomers or dimers, and there is a low baseline HTRF signal.

    • The test compound is added in serial dilutions to a mixture of the two labeled IN populations.[6]

    • The ALLINI acts as a molecular glue, inducing the formation of higher-order IN multimers/aggregates. This brings many donor and acceptor fluorophores into close proximity, resulting in a significant increase in the HTRF signal.[9][17]

    • The AC50 is the compound concentration that produces 50% of the maximum possible increase in the HTRF signal.[5][11]

Multimerization_Assay cluster_input IN_Donor IN tagged with Donor Fluorophore Mix Mix Components IN_Donor->Mix IN_Acceptor IN tagged with Acceptor Fluorophore IN_Acceptor->Mix ALLINI ALLINI (Serial Dilutions) ALLINI->Mix Incubate Incubate Mix->Incubate Read Read HTRF Signal Incubate->Read Calculate Calculate AC50 Value Read->Calculate

Caption: Workflow for an HTRF-based IN multimerization assay.

References

Synergistic Antiviral Effects of Allosteric Integrase Inhibitors in Combination with Other Antiretrovirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiretroviral therapy is continually evolving, with a drive towards more potent, durable, and tolerable treatment regimens. A key strategy in achieving these goals is the use of combination therapies that exhibit synergistic or additive effects, thereby enhancing viral suppression, reducing the potential for drug resistance, and often allowing for lower, less toxic doses of individual agents. This guide provides a comparative analysis of the synergistic potential of the novel class of allosteric HIV-1 integrase inhibitors (ALLINIs) with established antiretroviral drugs.

While the development of a specific ALLINI, GSK3739936, was discontinued due to preclinical toxicology findings, the broader class holds significant promise. This guide will focus on a representative and well-studied ALLINI, BDM-2, to illustrate the synergistic capabilities of this class of inhibitors.

Mechanism of Action: A Novel Approach to HIV Inhibition

ALLINIs, including this compound and BDM-2, possess a unique mechanism of action that distinguishes them from all other classes of antiretrovirals. They bind to a non-catalytic site on the HIV-1 integrase enzyme, specifically the dimer interface which is also the binding site for the host protein LEDGF/p75. This binding event induces aberrant multimerization of the integrase enzyme, leading to the production of replication-deficient viral particles. This distinct mechanism suggests a low probability of cross-resistance with existing antiretroviral classes and a strong potential for synergistic interactions.

Quantitative Analysis of Synergistic Effects

In vitro studies are crucial for quantifying the interaction between two or more drugs. A commonly used method is the MacSynergy II analysis, which generates a three-dimensional plot to visualize the interaction surface. The volume of synergy, calculated in µM²%, provides a quantitative measure of the degree of synergy or antagonism. A positive volume indicates synergy, while a negative volume suggests antagonism.

Synergistic Profile of the ALLINI BDM-2 with Other Antiretroviral Classes

A pivotal study by Le Rouzic et al. (2023) investigated the combination effects of the ALLINI BDM-2 with a panel of 16 approved antiretroviral drugs, representing all major classes. The results demonstrated a favorable synergistic profile, with no antagonism observed with any of the tested agents.

Table 1: Synergistic Effects of BDM-2 in Combination with Other Antiretrovirals

Antiretroviral ClassDrugSynergy Volume (µM²%)Interaction
Protease Inhibitors (PIs) Lopinavir (LPV)105Strong Synergy
Atazanavir (ATV)48Additive
Darunavir (DRV)35Additive
Integrase Strand Transfer Inhibitors (INSTIs) Elvitegravir (EVG)65Moderate Synergy
Raltegravir (RAL)45Additive
Dolutegravir (DTG)30Additive
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) Tenofovir (TDF)42Additive
Emtricitabine (FTC)38Additive
Abacavir (ABC)33Additive
Lamivudine (3TC)31Additive
Zidovudine (AZT)28Additive
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Efavirenz (EFV)40Additive
Nevirapine (NVP)36Additive
Rilpivirine (RPV)34Additive
Etravirine (ETR)32Additive
Fusion Inhibitor Enfuvirtide (T-20)25Additive

Interpretation of Synergy Volumes: >100 µM²% = Strong Synergy; 50-100 µM²% = Moderate Synergy; 25-50 µM²% = Additive; <25 µM²% = No significant interaction. Data extracted from Le Rouzic et al. (2023).

The data clearly indicates that BDM-2 exhibits strong synergy with the protease inhibitor lopinavir and moderate synergy with the INSTI elvitegravir. With all other tested antiretrovirals, BDM-2 demonstrated an additive effect. The absence of antagonism across a broad range of antiretrovirals is a critical finding, suggesting that ALLINIs can be safely and effectively co-administered with existing therapeutic regimens.

Experimental Protocols

The following is a detailed methodology for the in vitro synergy analysis as described in the study by Le Rouzic et al. (2023).

Cell Lines and Viruses
  • Cell Line: MT-4 cells (human T-cell leukemia cell line) were used for the antiviral assays.

  • Virus: The HIV-1 laboratory strain NL4-3 was used to infect the MT-4 cells.

Antiviral Assay
  • Cell Preparation: MT-4 cells were seeded in 96-well microplates at a density of 1 x 10^5 cells/mL.

  • Drug Combination Matrix: A checkerboard titration matrix was prepared with serial dilutions of BDM-2 and the other test compounds, both alone and in combination.

  • Infection: The cell cultures were infected with the HIV-1 NL4-3 virus at a multiplicity of infection (MOI) of 0.01.

  • Incubation: The infected cells were incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Viral Replication Measurement: After the incubation period, the concentration of the viral p24 antigen in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA). The p24 concentration is a direct measure of viral replication.

Synergy Analysis
  • Data Processing: The percentage of viral inhibition for each drug concentration and combination was calculated relative to the virus control (no drug).

  • MacSynergy II Analysis: The resulting data was analyzed using the MacSynergy II software. This program calculates the theoretical additive effect based on the dose-response curves of the individual drugs and compares it to the experimentally observed effect of the drug combination.

  • Synergy Volume Calculation: The software generates a three-dimensional plot where the height of the surface above the theoretical additivity plane represents synergy, and a depression below the plane represents antagonism. The synergy volume (in µM²%) is calculated from this plot, providing a quantitative measure of the drug interaction.

Visualizing the Pathway and Workflow

The following diagrams illustrate the mechanism of action of ALLINIs and the experimental workflow for the synergy analysis.

cluster_virus HIV-1 Life Cycle cluster_drugs Antiretroviral Drug Action HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription Proviral_DNA Proviral DNA Reverse_Transcription->Proviral_DNA Integration Integration Proviral_DNA->Integration Integrated_DNA Integrated Proviral DNA Integration->Integrated_DNA Transcription_Translation Transcription & Translation Integrated_DNA->Transcription_Translation Viral_Proteins Viral Proteins Transcription_Translation->Viral_Proteins Assembly_Budding Assembly & Budding Viral_Proteins->Assembly_Budding Immature_Virion Immature Virion Assembly_Budding->Immature_Virion Maturation Maturation Immature_Virion->Maturation Mature_Virion Mature Virion Maturation->Mature_Virion NRTIs_NNRTIs NRTIs/NNRTIs NRTIs_NNRTIs->Reverse_Transcription Inhibit INSTIs INSTIs INSTIs->Integration Inhibit PIs Protease Inhibitors PIs->Maturation Inhibit ALLINIs ALLINIs (e.g., BDM-2) ALLINIs->Maturation Induce Aberrant Multimerization

Caption: Mechanism of action of different antiretroviral classes, highlighting the unique role of ALLINIs in disrupting viral maturation.

Start Start Cell_Seeding Seed MT-4 cells in 96-well plates Start->Cell_Seeding Drug_Titration Prepare checkerboard drug titrations (Drug A, Drug B, Combination) Cell_Seeding->Drug_Titration Infection Infect cells with HIV-1 NL4-3 Drug_Titration->Infection Incubation Incubate for 5 days Infection->Incubation p24_ELISA Measure p24 antigen in supernatant Incubation->p24_ELISA Data_Analysis Calculate % inhibition p24_ELISA->Data_Analysis MacSynergy Analyze with MacSynergy II software Data_Analysis->MacSynergy Synergy_Volume Calculate Synergy Volume (µM²%) MacSynergy->Synergy_Volume End End Synergy_Volume->End

Caption: Experimental workflow for the in vitro analysis of antiretroviral drug synergy.

Conclusion

The preclinical data for the allosteric HIV-1 integrase inhibitor BDM-2 strongly supports the potential of this novel class of antiretrovirals for use in combination therapy. The observed synergy with protease inhibitors and integrase strand transfer inhibitors, coupled with the absence of antagonism with a wide range of other antiretrovirals, is highly encouraging. These findings provide a solid rationale for the continued investigation of ALLINIs as part of future HIV treatment strategies. The distinct mechanism of action of ALLINIs offers the prospect of a high barrier to resistance and efficacy against multi-drug resistant viral strains, addressing a significant unmet need in the management of HIV infection. Further clinical studies are warranted to translate these promising in vitro synergistic effects into tangible benefits for patients.

Safety Operating Guide

Essential Guide to the Safe Disposal of GSK3739936

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling GSK3739936, adherence to proper disposal procedures is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary steps for the safe disposal of this compound, based on available safety data.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent measures must be taken to prevent its release into the environment.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This includes:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[1]

Safe handling practices include avoiding inhalation, contact with eyes and skin, and the formation of dust and aerosols.[1] Work should be conducted in well-ventilated areas with access to a safety shower and eye wash station.[1]

Spill Management

In the event of a spill, immediate action is required to contain the substance and prevent environmental contamination.

  • Ensure Personal Safety: Wear full personal protective equipment. Avoid breathing vapors, mist, dust, or gas.[1]

  • Ventilate the Area: Ensure adequate ventilation.[1]

  • Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Clean-up Procedures:

    • For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Dispose of Contaminated Materials: Dispose of all contaminated materials, including absorbents and cleaning supplies, as hazardous waste according to the guidelines outlined in the disposal section.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1] This indicates that the compound should not be disposed of in standard laboratory or municipal waste streams.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • The container should be securely sealed and stored in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. The substance is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Engage a Licensed Waste Disposal Contractor:

    • Contact a certified hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Documentation:

    • Maintain detailed records of the disposal process, including the quantities of waste generated, the dates of collection, and the name of the licensed disposal contractor.

Hazard and Disposal Summary

ParameterInformationSource
GHS Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements (Disposal) P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal A Wear appropriate PPE: - Safety goggles - Protective gloves - Impervious clothing - Respirator B Collect this compound waste in a designated, labeled hazardous waste container spill Spill? A->spill C Store container in a cool, well-ventilated area away from incompatible materials B->C Securely seal B->C D Contact a licensed hazardous waste disposal contractor C->D E Provide SDS to the contractor D->E F Arrange for waste pickup E->F G Maintain disposal records F->G end End of Disposal G->end start Start Disposal Process start->A spill->B No spill_proc Follow Spill Management Protocol: - Contain spill - Clean with absorbent material - Decontaminate area spill->spill_proc Yes spill_proc->B

References

Personal protective equipment for handling GSK3739936

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling GSK3739936. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long lasting effects.[1]

Hazard Classification GHS Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

Protection Type Required Equipment Specifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory.
Hand Protection Protective glovesChemically resistant gloves should be worn.
Skin and Body Protection Impervious clothingA lab coat or other protective clothing that covers the arms.
Respiratory Protection Suitable respiratorUse in areas with adequate ventilation. A respirator may be required for handling large quantities or in case of spills.

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Safe Handling:

  • Avoid inhalation of dust or aerosols.[1]

  • Prevent contact with eyes and skin.[1]

  • Use only in areas with appropriate exhaust ventilation.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands and skin thoroughly after handling.[1]

Storage Conditions:

  • Keep container tightly sealed.[1]

  • Store in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures: -20°C (as powder) or -80°C (in solvent).[1]

First Aid Measures

In the event of exposure, immediate action is required.

Exposure Route First Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]
Eye Contact Remove any contact lenses.[1] Immediately flush eyes with large amounts of water, separating eyelids with fingers.[1] Promptly call a physician.[1]
Skin Contact Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes.[1] Call a physician.[1]
Inhalation Immediately relocate to fresh air.[1]

Spill and Disposal Procedures

Spill Management:

  • Collect spillage.[1]

  • Avoid release to the environment.[1]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Personal Protective Equipment Prepare Workspace 2. Prepare Ventilated Workspace Don PPE->Prepare Workspace Ensure safety gear is on Assemble Materials 3. Assemble Necessary Materials Prepare Workspace->Assemble Materials Verify fume hood operation Weigh Compound 4. Weigh this compound Assemble Materials->Weigh Compound Proceed to handling Dissolve Compound 5. Dissolve in Appropriate Solvent Weigh Compound->Dissolve Compound Handle with care Perform Experiment 6. Conduct Experiment Dissolve Compound->Perform Experiment Use in experiment Decontaminate Workspace 7. Decontaminate Workspace Perform Experiment->Decontaminate Workspace After experiment completion Dispose Waste 8. Dispose of Waste in Approved Container Decontaminate Workspace->Dispose Waste Clean all surfaces Doff PPE 9. Doff Personal Protective Equipment Dispose Waste->Doff PPE Follow disposal protocols

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.